| Property | Description |
|---|---|
| Systematic Name | 1-(6-(4-fluorobenzyl)-5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)ethan-1-one [1] |
| Molecular Formula | C₃₀H₄₂FN₅O₃ [2] [3] [1] |
| Molecular Weight | 539.68 / 539.69 g/mol [2] [3] [1] |
| CAS Registry Number | 1799328-86-1 [2] [3] [1] |
| Chemical Class | Synthetic organic; Non-peptidomimetic Smac mimetic [3] [4] |
| SMILES (Canonical) | C[C@@H]1COCCN1C[C@H]1CN[C@H](C)CN1CC(=O)N1C2C(=NC(=C(C=2)CC2C=CC(F)=CC=2)CO)C(C)(C)C1 [3] [1] |
| InChI Key | YCXOHEXZVKOGEV-DNRQZRRGSA-N [3] |
| Hydrogen Bond Donors | 2 [3] |
| Hydrogen Bond Acceptors | 8 [3] |
| Topological Polar Surface Area (TPSA) | 80.64 Ų [3] |
| XLogP | -0.39 [3] |
| Lipinski's Rule of Five | 1 violation [3] |
The structure of Tolinapant is central to its function as a balanced dual IAP antagonist. The following diagram illustrates the key structural features and their relationship to the compound's mechanism of action.
Key structural features of Tolinapant and their functional consequences.
Non-Peptidomimetic Design: Unlike first-generation IAP antagonists, Tolinapant is a non-peptidomimetic compound, meaning it does not mimic a protein-like peptide structure [4]. This is a critical design feature that improves its drug-like properties, notably its stability and oral bioavailability [5] [4].
Complex Stereochemistry: The molecular structure contains multiple defined stereocenters, as indicated by the "@" symbols in its SMILES notation and InChIKey [3] [1]. The specific three-dimensional shape is essential for high-affinity binding to the BIR3 domains of IAP proteins.
The quantitative data on Tolinapant's binding and behavior in experimental systems further elucidates how its structure translates into function.
| Property / Assay | Value / Observation | Context / Details |
|---|
| In Vitro Binding (IC₅₀) | cIAP1: 12 nM cIAP2: 12 nM XIAP: <40 nM [2] | Cell-free assay; inhibits interaction between a SMAC-derived peptide and the BIR3 domain of the target proteins [2]. | | In Vitro Solubility | DMSO: 100 mg/mL Water: Insoluble [2] | Batch dependent. For in vivo studies, formulations in vehicles like 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O can achieve clear solutions [2]. | | In Vivo Pharmacokinetics | Orally bioavailable in mice [2] | Demonstrates prolonged target antagonism in vivo after oral administration [2] [4]. |
For scientists working with Tolinapant in a laboratory setting, handling and storage information is crucial.
Storage Recommendations: It is recommended to store Tolinapant as a powder at -20°C, where it remains stable for up to 3 years [2]. Solutions in DMSO are typically stable for 6 months at -80°C or 2 weeks at 4°C [2] [1].
Quality Control: When procuring the compound for research, one commercial vendor reports a purity of 99.75% for a specific batch (S868101) [2]. Always verify certificate of analysis data for critical experiments.
The structural data for Tolinapant is well-defined and consistent across reliable chemical and pharmacological databases. Its non-peptidomimetic structure with specific stereochemistry is the foundation of its profile as a potent, oral, dual IAP antagonist.
Tolinapant antagonizes key apoptosis regulators by mimicking the activity of the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases).
The table below summarizes its potent inhibitory activity from cell-free assays:
| Target Protein | Assay Description | IC₅₀ Value |
|---|---|---|
| cIAP1 | Inhibition of SMAC-peptide binding to the BIR3 domain [1] | 12 nM |
| cIAP2 | Inhibition of SMAC-peptide binding [1] | < 40 nM |
| XIAP | Inhibition of SMAC-peptide binding to the BIR3 domain [1] | < 40 nM |
In vivo studies demonstrate Tolinapant's oral bioavailability and anti-tumor efficacy across multiple models.
The following diagram illustrates the direct and immune-mediated mechanisms of action contributing to Tolinapant's efficacy in a syngeneic model:
This protocol evaluates Tolinapant's ability to enhance immune-mediated tumor cell killing [2].
This protocol assesses Tolinapant's efficacy in an immunocompetent host [2].
Tolinapant is under investigation in several clinical trials, indicating a focus on hematological malignancies and solid tumors.
| Indication | Phase | Regimen | Key Findings / Objective |
|---|---|---|---|
| Relapsed/Refractory T-cell Lymphoma (PTCL, CTCL) [7] | Phase 2 | Tolinapant (single-agent) | Preliminary evidence of single-agent clinical activity [2]. |
| Advanced Solid Tumors & Lymphomas [2] | Phase 1/2 (Completed) | Tolinapant (single-agent) | Established safety and preliminary activity (NCT02503423). |
| Cervical Cancer (CRAIN Trial) [5] | Phase 1b | Tolinapant + Cisplatin Radiotherapy | Determine safety & recommended Phase 2 dose (RP2D); ongoing. |
| Advanced Cancer (e.g., TNBC, Cervical) [1] | Phase 1 | Tolinapant + Other Agents | Safety and combination potential (NCT05082259); recruiting. |
Tolinapant represents a promising therapeutic strategy targeting both tumor-intrinsic apoptosis pathways and the extrinsic immune microenvironment. Its ongoing clinical trials will be crucial in defining its future role in cancer therapy.
Tolinapant is an oral, non-peptidomimetic antagonist of cellular IAP1/2 and XIAP [1] [2]. Its pro-apoptotic and immunomodulatory activities can be visualized as a multi-step process.
Figure 1: Tolinapant induces direct tumor cell death via apoptosis and necroptosis, leading to the release of DAMPs that activate dendritic and T cells to drive an anti-tumor immune response.
Cell death induced by tolinapant is not silent; it is immunogenic. Dying cells release Damage-Associated Molecular Patterns (DAMPs), which act as danger signals to the immune system [3]. Key DAMPs induced by tolinapant include:
Research shows that the hypomethylating agent decitabine can synergistically enhance tolinapant-induced ICD [5]. In some T-cell lymphoma lines resistant to tolinapant, the promoter of the RIPK3 gene—a critical regulator of necroptosis—is methylated and silenced. Decitabine reverses this, re-expressing RIPK3 and sensitizing the cells to lytic, immunogenic death by tolinapant [5]. This combination also increases the expression of cancer/testis antigens, further boosting tumor immunogenicity [5].
The following table summarizes the key experimental models and assays used to validate Tolinapant's mechanism of action.
| Experimental Context | Model System | Key Readouts & Assays |
|---|---|---|
| In Vitro Cytotoxicity & Target Engagement [5] [3] | Human & mouse T-cell lymphoma (TCL) cell lines (e.g., HH, SUP-T1, Karpas-299). | Viability (CellTiter-Glo), real-time cell death (IncuCyte), Western Blot (cIAP1/2 degradation, caspase cleavage, RIPK3/MLKL), Cytotoxicity flow cytometry. |
| Immune Cell Activation [3] | Human PBMCs from healthy donors; Isolated CD8+ T-cells. | Cytokine secretion (ELISA for IL-2, IL-10), T-cell proliferation and viability assays, SEB superantigen stimulation model. |
| In Vivo Efficacy [3] | Syngeneic mouse TCL model (BW5147 in immunocompetent AKR/J mice); Human xenograft models (in immunodeficient mice). | Tumor volume measurement, complete regression rates, immunohistochemistry/Western Blot of tumor lysates (for cIAP1, cell death markers). |
| Clinical Biomarker Analysis [3] [6] | Tumor biopsies and plasma from patients in NCT02503423 trial. | Gene expression profiling, cytokine multiplex analysis, flow cytometry of peripheral T-cells (CD38+HLA-DR+ CD8+ T-cells). |
The experimental workflow that integrates these elements is outlined below.
Figure 2: A translational research workflow for Tolinapant, progressing from in vitro mechanistic studies to in vivo efficacy models and finally validation in human clinical trials.
In Vitro Coculture T-Cell Activation Assay [3]
In Vivo Syngeneic Model for Immune-Mediated Regression [3]
Tolinapant induces ICD through a coordinated mechanism that triggers apoptosis and necroptosis in tumor cells, leading to the emission of DAMPs and subsequent activation of both innate and adaptive immunity. The strong preclinical rationale has been successfully translated into clinical trials, which confirm that tolinapant can remodel the tumor immune microenvironment in patients [3] [6].
The ongoing clinical evaluation of tolinapant, particularly in T-cell lymphomas and in combination with other agents like radiotherapy and hypomethylating agents, is a direct result of these robust mechanistic insights [5] [6]. The evidence supports the continued development of IAP antagonists like tolinapant as a promising strategy to convert immunologically "cold" tumors into "hot" ones, thereby expanding the reach of cancer immunotherapy.
Tolinapant (ASTX660) is a non-peptidomimetic small molecule antagonist of cellular IAPs (cIAP1/2) and X-linked IAP (XIAP) [1] [2].
The diagram below illustrates this sequential mechanism of action.
Tolinapant mechanism: IAP antagonism leads to apoptosis induction and NF-κB downregulation. This mechanism has been demonstrated to enhance the effects of standard therapies and promote immunogenic cell death, providing a strong rationale for its use in combination regimens [1] [2].
The following table summarizes quantitative data from pivotal preclinical and clinical studies that elucidate the biological and therapeutic effects of tolinapant.
| Study Model/Type | Key Findings Related to Tolinapant | Experimental Evidence & Outcome Measures |
|---|
| Preclinical (Syngeneic Mouse T-Cell Lymphoma Model) [1] | Induced complete tumor regression; effect was immune system-dependent. | • Target Engagement: cIAP1 degradation confirmed by Western blot. • Efficacy: 10/10 mice showed complete regression; durable response after treatment stop. • Immune Activation: Increased IL-2 production in human PBMCs. | | Preclinical (Cervical Cancer Cell Lines & Xenografts) [2] | Enhanced the efficacy of cisplatin and radiotherapy. | • Apoptosis: Induced apoptosis and reduced cell survival. • Synergy: Combined with CRT, showed enhanced tumor growth inhibition in vivo. | | Clinical Trial (Phase 1b in HNSCC) [6] | Tolinapant + RT was well-tolerated and showed preliminary efficacy. | • Safety: Most common AEs were similar to standard chemoRT; no dose de-escalation needed. • Immunomodulation: 40% of patients showed a burst of activated CD8+ T cells. • Efficacy: 70% (7/10) disease-free at median 13.8-month follow-up. | | Clinical Trial (Phase 2 in T-Cell Lymphoma) [1] | Evidence of single-agent clinical activity. | • Translational Data: Patient biopsies showed changes in gene expression and cytokine profiles consistent with immune modulation. |
For researchers looking to validate these mechanisms, here are the core methodologies from key studies.
In Vitro Assessment of Cell Death and Target Engagement (T-Cell Lymphoma Models) [1]
In Vivo Syngeneic Model for Antitumor Efficacy (T-Cell Lymphoma) [1]
Co-culture T-cell Activation Assay [1]
The promising preclinical data has propelled tolinapant into several clinical trials investigating combination therapies.
The table below consolidates key pharmacokinetic (PK) and physicochemical information available from preclinical and early clinical studies.
| Parameter | Details / Value |
|---|---|
| Drug Name | Tolinapant (ASTX660) [1] |
| Chemical Type | Non-peptidomimetic, small-molecule antagonist of cIAP1/2 and XIAP [2] [3] |
| Key Metabolic Pathway | Primarily CYP3A4-mediated metabolism [1] [4] |
| Oral Bioavailability | Preclinical (at 5 mg/kg): 12-34% (range in rodents and non-human primates) [1] |
| Dose Relationship | Preclinical (NHP): Exhibits non-linear pharmacokinetics in the oral dose range of 5-75 mg/kg [1] |
| Clinical Dosing Schedule | Commonly 7 days on/7 days off in 28-day cycles (e.g., Days 1-7 and 15-21) [5] |
| Noted PK Limitation | Low oral exposure in NHPs due to high CYP3A expression; mitigated in Tolinapant via structural optimization [1] |
For researchers looking to replicate or understand the foundational studies, here are the methodologies used in key preclinical experiments.
Tolinapant exerts its antitumor effect through a dual mechanism: direct induction of cancer cell death and modulation of the immune system. The following diagram illustrates the core signaling pathways involved.
This diagram shows Tolinapant's dual mechanism: it directly inhibits IAPs to promote cancer cell death via apoptosis and necroptosis, while also modulating immune responses through NF-κB downregulation and induction of immunogenic cell death.
Tolinapant is under investigation in several clinical trials, which will yield more comprehensive human pharmacokinetic data:
The table below summarizes the core information regarding Tolinapant:
| Attribute | Description |
|---|---|
| Developer | Astex Pharmaceuticals (a subsidiary of Otsuka Pharmaceutical) [1] [2] |
| Designation | Orphan Drug (FDA) [3] [1] [4] |
| Date of Designation | August 31, 2020 [1] [2] [4] |
| Mechanism of Action | Novel, oral, non-peptidomimetic antagonist of cellular (cIAP1/2) and X-linked (XIAP) inhibitors of apoptosis proteins [3] [5] [1] |
| Key Molecular Targets | cIAP1, cIAP2, XIAP [3] [5] |
| Current Status | Investigational; not approved in any country [5] [1] |
Orphan Drug Designation is granted to drugs intended to treat rare diseases (affecting fewer than 200,000 people in the U.S.) and provides incentives like seven years of marketing exclusivity upon approval, as well as tax benefits and grants [1] [2] [4].
Tolinapant promotes cancer cell death through a dual mechanism: direct antagonism of IAPs and induction of a potent antitumor immune response.
Tolinapant's dual mechanism promotes cancer cell death through direct IAP inhibition and immune system activation.
Tolinapant is being evaluated in clinical trials for patients with advanced solid tumors and lymphomas.
This first-in-human, open-label study aimed to establish the safety, pharmacokinetics, and preliminary efficacy of Tolinapant [3] [7].
Phase 1 Key Findings:
Phase 2 Key Findings: The phase 2 portion stratified patients into different cohorts based on tumor type. The most promising results were observed in relapsed/refractory T-cell lymphomas [7].
The table below summarizes the efficacy outcomes from the Phase 2 analysis presented in 2022:
| Parameter | Peripheral T-Cell Lymphoma (PTCL) Cohort 3 (n=96) | Cutaneous T-Cell Lymphoma (CTCL) Cohort 4 (n=50) | | :--- | :---: | :---: | | Best Overall Response Rate (ORR) | 22.9% | 28.0% | | Complete Response (CR) Rate | 9.4% | 4.0% | | Partial Response (PR) Rate | 13.5% | 24.0% | | Stable Disease (SD) Rate | 16.7% | 52.0% | | Median Duration of Response (DOR) | 6.5 months | 8.8 months | | Median Progression-Free Survival (PFS) | 1.8 months | 5.5 months | | Median Overall Survival (OS) | 15.4 months | 40.7 months |
Source: Michot et al., EHA Congress 2022 [7]
Biomarker data from patient biopsies showed evidence of increased immune cell recruitment and changes in soluble immune mediators after Tolinapant treatment, which is consistent with its immunomodulatory mechanism of action observed in preclinical models [6] [7].
Based on preclinical synergy, a Phase 1-2 study is evaluating Tolinapant in combination with the oral hypomethylating agent decitabine/cedazuridine (INQOVI) in relapsed/refractory PTCL [8]. The primary completion is estimated for December 2025 [8].
Tolinapant represents a promising therapeutic approach for T-cell lymphomas. Its development highlights a shift towards mechanism-based strategies that target both tumor cell survival and the immune microenvironment.
The phase I/II, single-arm, open-label study (NCT02503423) evaluated tolinapant in advanced solid tumors and lymphomas. The phase II segment for T-cell lymphomas had the following key design elements and results [1] [2]:
| Trial Aspect | Details |
|---|---|
| Phase | I/II |
| Primary Endpoint | Best Overall Response Rate (ORR) |
| Patient Population | Relapsed/Refractory (R/R) PTCL & CTCL, ≥2 prior therapies |
| Recommended Phase 2 Dose (RP2D) | 180 mg/day, on Days 1-7 & 15-22 of a 28-day cycle |
| Response Criteria | Lugano (PTCL); Global Assessment (CTCL) |
The preliminary efficacy and safety data from 98 PTCL and 51 CTCL subjects is summarized below [1]:
| Parameter | PTCL (N=98) | CTCL (N=50) | | :--- | :--- | :--- | | Overall Response Rate (ORR) | 22% | 26% | | Complete Response (CR) | 9 | 2 | | Partial Response (PR) | 12 | 11 | | Median Durability of Response | 133 days | 148 days | | Common Treatment-Related AEs (Any Grade, ≥15%) | Lipase elevation (35%), Amylase elevation (25%), Rash (24%), ALT elevation (15%), AST elevation (15%) | | Common Treatment-Related Grade ≥3 AEs (≥5%) | Lipase elevation (15%), Rash (9%), Amylase elevation (7%) |
Tolinapant's mechanism involves direct IAP antagonism and induction of a novel immune-mediated antitumor response [3].
Tolinapant promotes apoptosis and necroptosis by targeting cIAP1/2 and XIAP [1] [4] [3]. The experimental workflow below validates target engagement and cell death induction:
Experimental workflow for direct IAP antagonism and cell death
Key experimental protocols for direct effects:
Tolinapant acts as an immunomodulatory molecule that remodels the tumor immune microenvironment [3]. The following diagram illustrates the immune-mediated mechanism validated in syngeneic models:
Immunomodulatory mechanism of tolinapant in syngeneic models
Key experimental protocols for immune effects:
Preclinical data shows tolinapant synergizes with other agents. The hypomethylating agent decitabine re-expresses genes critical for necroptosis, and combination with tolinapant shows synergistic activity in T-cell tumor models [5] [6].
Based on this, the ongoing ASTX660-03 (NCT05403450) phase 1-2 study combines tolinapant with oral decitabine/cedazuridine in R/R PTCL [5] [6]. The study includes a lead-in phase to confirm tolerability of oral decitabine/cedazuridine, followed by randomization to oral decitabine/cedazuridine alone or in combination with tolinapant [5]. Primary completion is estimated for December 2025 [5].
| Aspect | Detailed Experimental Protocol & Key Findings |
|---|---|
| Core Mechanism | Antagonizes BIR3 domains of XIAP and cIAP1; induces rapid proteasomal degradation of cIAP1/2. This promotes formation of death-inducing complex, triggering caspase-8-dependent apoptosis in TNFα-rich environment [1] [2]. |
| Cell Lines & Culture | Human TCL (HH, SUP-T1), colorectal (HCT116, HT29, etc.), melanoma (A375), breast (MDA-MB-231). Cultured in standard media (DMEM, RPMI, McCoys 5A) with 10% FBS. Primary CD8+ T-cells from healthy donor PBMCs [1] [3] [2]. |
| Treatment Conditions | - Tolinapant Concentration : 0.0005 - 10 µM [1]
The following diagrams illustrate the core mechanisms of Tolinapant action and a generalized workflow for in vitro viability assays, based on the described research.
Tolinapant antagonizes IAPs, promoting TNFα-driven complex formation to activate cell death.
Standard workflow for assessing Tolinapant's effect on cell viability in vitro.
The synergy between Tolinapant and chemotherapeutic agents is quantified in high-throughput in vitro screens and explained by specific molecular pathways.
Table 1: Quantified Synergy of Tolinapant with Hypomethylating Agents (HMAs) in T-Cell Lymphoma Models [1]
| Cell Line | Tolinapant + Azacytidine (Synergy Score) | Tolinapant + Decitabine (Synergy Score) | Key Molecular Change |
|---|---|---|---|
| HH (Resistant) | 50.9 (Very High) | 22.6 | Increase in RIPK3 protein levels |
| SUP-M2 (Sensitive) | 49.8 (Very High) | 31.3 | Increase in RIPK3 protein levels |
>Scoring Note: The "Excess over Bliss" model was used. A score >10 indicates synergy, and >30 indicates strong synergy.
Table 2: Key Experimental Protocols for Synergy Studies [1] [2]
| Study Aspect | Protocol Details |
|---|---|
| Synergy Screening | Cell viability assessed using CellTiter-Glo assays. Drugs tested at IC10, IC20, and IC40 concentrations, with/without TNFα (10 ng/mL). Synergy calculated via the Excess over Bliss model using SynergyFinder. |
| Necroptosis Pathway Analysis | Western blotting to analyze protein levels of key necroptosis markers (RIPK1, RIPK3, MLKL) and apoptosis markers (PARP cleavage). |
| Immunogenic Cell Death (ICD) Assessment | In vitro coculture killing assays using Tolinapant-resistant cancer cell lines and healthy donor PBMCs. Measurement of cytokine secretion (e.g., IL-2) via ELISA. |
| In Vivo Validation | Use of syngeneic mouse TCL models with an intact immune system. Oral Tolinapant administered daily, with tumor growth monitored and tumor tissue analyzed for immune cell infiltration and cytokine profiles. |
The following diagram illustrates the two primary synergistic pathways identified in the research: the direct cell death pathway and the immunomodulatory pathway.
This diagram illustrates the two primary synergistic pathways identified in the research [1] [2]:
Tolinapant (ASTX660) is a potent, non-peptidomimetic antagonist of cellular IAP1/2 (cIAP1/2) and XIAP [1] [2]. Its immunomodulatory effects are achieved through a multi-faceted approach:
The following diagram illustrates the core signaling pathway and immune activation mechanism of Tolinapant.
Simplified signaling pathway of Tolinapant's immunomodulatory action.
The tables below summarize quantitative findings on Tolinapant's effects from key studies.
Table 1: In Vitro and Preclinical In Vivo Efficacy Data
| Model System | Treatment | Key Outcome | Mechanistic Insight |
|---|---|---|---|
| Syngeneic Mouse TCL Model [1] | Tolinapant (oral, daily) | 10/10 mice showed complete, durable tumor regression | Efficacy required an intact immune system; absent in immunodeficient mice |
| Human PBMCs (Healthy Donors) [1] | Tolinapant + SEB stimulation | Increased IL-2 production in a dose-dependent manner | Similar effect to anti-PD1 antibody, indicating T-cell costimulation |
| CAR-T Cell Coculture [3] | Tolinapant + CAR-T cells | Enhanced tumor cell killing | Effect was TNF-α dependent; also killed antigen-negative cancer cells (bystander effect) |
| CAR-T Cell Therapy (In Vivo) [3] | Tolinapant + CAR-T | Potentiated efficacy of CAR-T, TCR-T, and CAR-NK cells | Led to faster expansion of stimulated CAR-T cells both in vitro and in vivo |
Table 2: Clinical Trial Safety and Efficacy Highlights
| Trial Description | Patient Population | Regimen | Key Findings |
|---|---|---|---|
| Phase 1/2 in TCL [1] [2] | Relapsed/Refractory PTCL and CTCL | Tolinapant monotherapy | Preliminary evidence of single-agent clinical activity |
| Phase Ib in Cervical Cancer (CRAIN) [4] | Newly diagnosed cervical cancer | Tolinapant + Cisplatin/Radiotherapy | Trial in progress to establish safety and RP2D (Doses: 60-180 mg) |
| Early-Phase in HNSCC [5] | Cisplatin-ineligible, locally advanced HNSCC | Tolinapant (180 mg/day) + Radiotherapy (70 Gy) | Well-tolerated; 70% (7/10) disease-free at 13.8 months; 40% showed burst of activated CD8+ T cells |
To help you evaluate and potentially replicate key findings, here are the detailed methodologies from pivotal experiments.
Protocol 1: In Vitro T-Cell Costimulation Assay [1]
Protocol 2: In Vivo Syngeneic Model for Immune-Mediated Efficacy [1]
Protocol 3: Coculture Assay for CAR-T Cell Enhancement [3]
The following diagram outlines the general workflow for establishing the synergistic effect between Tolinapant and cell therapies, as detailed in Protocol 3.
General workflow for Tolinapant and cell therapy synergy experiments.
Current research strongly positions Tolinapant as a promising immunomodulatory agent that can reverse tumor immune evasion. Key future directions include:
This section provides a comprehensive guide to the validated method, including its background, detailed procedure, and results.
Tolinapant (ASTX660) is an oral, non-peptidomimetic, pan-selective antagonist of Inhibitor of Apoptosis Proteins (IAPs) with dual activity against cellular IAP (cIAP) and X-linked IAP (XIAP) [1]. It is currently being investigated in multiple Phase 1/2 clinical trials for advanced solid tumors and lymphomas [2] [3].
A highly selective and sensitive LC-MS/MS method was developed to support first-in-human clinical trials, enabling the accurate determination of Tolinapant's plasma pharmacokinetic profile [1]. The method was fully validated in accordance with US Food and Drug Administration (FDA) guidelines [1] [4].
Here is the step-by-step methodology for the quantification of Tolinapant in human plasma.
1. Instrumentation and Reagents
2. Chromatographic Conditions
3. Mass Spectrometric Conditions
4. Sample Preparation Workflow Plasma samples are processed using a liquid-liquid extraction (LLE) procedure [1]:
5. Preparation of Calibrators and Quality Controls (QC)
The method was rigorously validated, and key performance parameters are summarized below.
Table 1: Summary of Validation Parameters and Results
| Validation Parameter | Result | Validation Specification |
|---|---|---|
| Linear Range | 1 - 500 ng/mL | - |
| Correlation Coefficient (r²) | 0.999 | - |
| Intra-day Precision (CV) | < 11.4% | - |
| Inter-day Precision (CV) | < 11.4% | - |
| Accuracy | Dilution QC: 101% | - |
| Mean Recovery | 85.1% - 94.4% | Consistent and negligible matrix effects |
| LLOQ | 1 ng/mL | Signal-to-noise ratio >5, precision and accuracy within ±20% |
This validated method has been successfully applied to determine the human pharmacokinetic profile of Tolinapant in Phase 1/2 clinical trials [1]. It is robust enough for use in various trial settings, including:
The following diagram illustrates the role of this analytical method in the broader context of Tolinapant's mechanism of action and efficacy assessment in clinical development.
1. Introduction Tolinapant (ASTX660) is an oral, non-peptidomimetic, pan-selective antagonist of cellular IAP (cIAP1/2) and X-linked IAP (XIAP) proteins [1] [2]. It is currently in phase I/II clinical trials for advanced solid tumors and lymphomas [1] [3]. A robust and validated bioanalytical method is essential for determining the pharmacokinetic profile of tolinapant in clinical subjects. This note summarizes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tolinapant in human plasma, which has been applied in clinical trials [4].
2. Experimental Protocol
2.1. Chromatography and Mass Spectrometry Conditions The following conditions were used for the separation and detection of tolinapant and its internal standard (d4-tolinapant) [4].
2.2. Sample Preparation Procedure The method used a liquid-liquid extraction technique [4]:
3. Method Validation Summary The method was validated according to FDA guidelines for bioanalytical method validation [4] [5]. Key validation parameters are summarized in the table below.
Table 1: Bioanalytical Method Validation Parameters for Tolinapant
| Validation Parameter | Result / Condition |
|---|---|
| Linear Range | 1 – 500 ng/mL |
| Correlation Coefficient (r²) | 0.999 |
| Intra-day Precision (CV) | < 11.4% |
| Inter-day Precision (CV) | < 11.4% |
| Accuracy | Dilution QC accuracy: 101% |
| Recovery (Mean) | 85.1% – 94.4% |
| Matrix Effect | Negligible |
| LLOQ | 1 ng/mL |
4. Current Regulatory Considerations and Biomarker Analysis
The general bioanalytical method validation for drugs is guided by the ICH M10 guideline. However, a new, specific FDA guidance document was finalized in January 2025: "Bioanalytical Method Validation for Biomarkers - Guidance for Industry" [6].
This introduces a critical consideration for future work:
5. Conclusion The described LC-MS/MS method is a specific, accurate, and validated protocol for quantifying tolinapant in human plasma and has been successfully used in clinical trials. For researchers, it is essential to note that while this method is fit for its purpose in measuring drug concentrations, the regulatory landscape is evolving. Any future development of biomarker assays related to tolinapant's mechanism or efficacy must be planned with the new FDA biomarker validation guidance in mind, emphasizing a flexible, COU-driven approach.
The diagram below illustrates the complete workflow for the quantitative analysis of Tolinapant in human plasma.
Tolinapant (ASTX660) is an oral, non-peptidomimetic antagonist of cellular inhibitor of apoptosis proteins (cIAP1/2) and X-linked IAP (XIAP) that has emerged as a promising therapeutic agent in oncology clinical development. IAPs are key regulators of apoptotic signaling pathways that are frequently overexpressed in various tumor types, contributing to tumor cell survival, disease progression, and resistance to conventional anticancer treatments. By antagonizing IAPs, tolinapant promotes apoptosis through multiple mechanisms, including caspase activation and modulation of nuclear factor kappa B (NF-κB) signaling pathways, which are particularly relevant in cervical cancer and other malignancies.
The structural differentiation of tolinapant from first-generation SMAC (Second Mitochondria-derived Activator of Caspases) mimetics provides enhanced pharmacological properties, including balanced inhibition across IAP subtypes (cIAP1, cIAP2, and XIAP). Preclinical studies have demonstrated that tolinapant synergizes with both chemotherapy and radiotherapy, enhancing tumor cell death in model systems. In cervical cancer xenograft models, the combination of tolinapant with cisplatin and radiotherapy resulted in significant tumor growth inhibition and improved survival without exacerbating treatment-related toxicity, providing the foundational rationale for clinical translation of this combination approach [1] [2].
The CRAIN (ChemoRadiation and IAP Antagonist Tolinapant) trial is a phase Ib, open-label, dose escalation study designed to characterize the safety, tolerability, and preliminary clinical activity of tolinapant when administered concomitantly with standard cisplatin-based chemoradiotherapy (CRT) in patients with locally advanced cervical cancer. This multicenter trial employs a Time-to-Event Continual Reassessment Method (TiTE-CRM) statistical design, which represents a sophisticated adaptive methodology that continuously updates dose-limiting toxicity (DLT) probability estimates throughout the trial duration based on all available data. This approach allows for more efficient dose escalation compared to traditional 3+3 designs while maintaining patient safety [1] [2] [3].
The primary objective of the CRAIN trial is to establish the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of tolinapant in combination with standard CRT. Secondary objectives include comprehensive assessment of the safety and tolerability profile using CTCAE v5 criteria, evaluation of antitumor activity per RECIST v1.1, and determination of whether tolinapant administration compromises the planned delivery of CRT. Tertiary/exploratory objectives focus on mechanistic pharmacodynamic evaluations, including assessment of on-target effects and identification of potential predictive biomarkers of response in tissue and liquid biopsy specimens [1] [2].
Key inclusion criteria encompass women aged ≥16 years with histologically confirmed adenocarcinoma or squamous cell carcinoma of the cervix, FIGO stages IB2 to IIIC1, who are appropriate candidates for radical CRT with cisplatin. Patients must have adequate hematological, hepatic, and renal function (GFR ≥50 mL/min) and Eastern Cooperative Oncology Group (ECOG) performance status of 0-1. Exclusion criteria include previous pelvic radiotherapy, significant hepatic impairment (Child-Pugh B or C), pregnancy or breastfeeding, and inability to comply with contraceptive requirements during the treatment period [2] [3].
The treatment regimen consists of standard CRT followed by brachytherapy, with tolinapant administered during the CRT phase:
Table 1: CRAIN Trial Dose Escalation Scheme
| Dose Level | Tolinapant Dose | Dosing Schedule | Number of Planned Participants |
|---|---|---|---|
| 1 | 60 mg | Daily x 7 days, alternate weeks | 3-6 |
| 2 (Starting) | 90 mg | Daily x 7 days, alternate weeks | 3-6 |
| 3 | 120 mg | Daily x 7 days, alternate weeks | 3-6 |
| 4 | 150 mg | Daily x 7 days, alternate weeks | 3-6 |
| 5 | 180 mg | Daily x 7 days, alternate weeks | 3-6 |
The CRAIN trial employs a structured escalation approach with five predefined dose levels of tolinapant (60, 90, 120, 150, and 180 mg), with the 90 mg dose level designated as the starting point based on prior monotherapy experience. The TiTE-CRM design incorporates all available toxicity data from enrolled participants to continuously update the probability of DLT at each dose level, guiding dose escalation decisions. A Safety Review Committee (SRC) comprising clinical investigators, statisticians, and pharmacologists reviews emerging safety data at regular intervals and makes recommendations regarding dose escalation, de-escalation, or cohort expansion [1] [2] [4].
The trial incorporates stopping rules to ensure participant safety, with a maximum sample size of 42 patients deemed sufficient to estimate the MTD with appropriate precision. Model simulations predicted that 24-29 participants would typically be required across various toxicity scenarios, with additional patients enrolled to ensure adequate evaluation (minimum of 18) at the RP2D. The TiTE-CRM approach is particularly efficient for oncology dose-finding studies where DLT assessment periods may be prolonged, as it allows for continual incorporation of data from patients who have not completed the full DLT evaluation period, with appropriate statistical adjustments for partially observed data [2].
The DLT assessment period is defined as 12 weeks from initiation of treatment, during which specific adverse events are rigorously evaluated for potential relationship to tolinapant. The protocol defines DLTs as events considered definitely or probably related to tolinapant, including: grade 4 neutropenia lasting ≥7 days; grade 3 or 4 febrile neutropenia; grade 3 or 4 neutropenia with concurrent documented sepsis; grade 3 or 4 thrombocytopenia; death due to treatment-related toxicity; and any other grade 3 or 4 adverse event deemed related to tolinapant by the investigator. The protocol emphasizes clinical judgment as the final arbiter in DLT determination, acknowledging that strict adherence to predefined criteria may not capture all clinically significant toxicities [2] [3].
Safety monitoring extends beyond the DLT period, with comprehensive adverse event collection continuing throughout treatment and follow-up. The toxicity profile of tolinapant from prior studies informs ongoing safety assessments, with known class effects including gastrointestinal disturbances (nausea, vomiting), fatigue, and laboratory abnormalities such as elevated lipase levels. Previous phase I experience with tolinapant monotherapy established 210 mg/day as the maximum tolerated dose, with 180 mg/day selected as the recommended phase 2 dose, providing important context for the current combination therapy trial [5].
Tumor response assessments are conducted using RECIST v1.1 criteria with magnetic resonance imaging (MRI) performed at baseline, treatment week 5, and at the second follow-up visit (approximately 12 weeks post-brachytherapy). These standardized evaluations allow for objective quantification of antitumor activity and provide preliminary efficacy signals that may inform future trial designs. Additionally, the protocol specifically evaluates whether the addition of tolinapant impacts the delivery intensity of standard CRT, calculating relative dose intensity of planned cisplatin courses and documenting any treatment delays or modifications attributable to the investigational combination [2] [3].
Safety assessments are comprehensive and include physical examinations, vital signs, ECOG performance status, 12-lead electrocardiograms, and laboratory evaluations (hematology, clinical chemistry, including amylase and lipase). Adverse events are graded according to CTCAE v5.0 and recorded throughout the treatment period and during follow-up visits at 6 and 12 weeks after completing radiotherapy. Serious adverse events (SAEs) are reported expediently according to regulatory requirements, with particular attention to potential overlapping toxicities between tolinapant and standard CRT components [2] [3].
The CRAIN trial incorporates an extensive translational research program designed to elucidate the mechanistic effects of tolinapant in combination with CRT and identify potential predictive biomarkers. Blood samples for pharmacokinetic analysis are collected at multiple timepoints to characterize tolinapant exposure and its relationship to both toxicities and antitumor activity. Additional blood samples are obtained for circulating biomarker evaluations, including assessment of apoptosis markers, inflammatory cytokines, and immunologic profiling [2].
Tissue-based biomarkers represent a critical component of the correlative science plan. Participants undergo optional research biopsies when clinically feasible, including a pretreatment baseline biopsy and an on-treatment biopsy following initial tolinapant exposure. These specimens enable assessment of pharmacodynamic effects, including changes in IAP expression (cIAP1, cIAP2, XIAP), caspase activation, and NF-κB pathway modulation. Additionally, archival diagnostic tumor tissue is collected for biomarker discovery efforts aimed at identifying molecular features that may predict sensitivity or resistance to the combination regimen [2].
Table 2: Summary of Key Efficacy and Safety Assessment Timepoints
| Assessment | Baseline | Treatment Phase | Follow-up |
|---|---|---|---|
| Tumor Imaging (MRI) | X | Week 5 | 12 weeks post-BT |
| CTCAE Adverse Events | - | Weekly during CRT | 6 & 12 weeks post-BT |
| Hematology/ Biochemistry | X | Weekly during CRT | 6 & 12 weeks post-BT |
| Pharmacokinetics | - | Weeks 1, 3, 5 | - |
| Research Biopsies* | X | Post-tolinapant* | - |
| Blood Biomarkers | X | Weeks 1, 3, 5 | 6 & 12 weeks post-BT |
Optional procedures; BT = Brachytherapy
Beyond the CRAIN trial in cervical cancer, tolinapant is being evaluated in other clinical contexts, providing additional insights into its safety profile and potential applications. A recent early-phase trial investigated tolinapant combined with definitive radiotherapy in cisplatin-ineligible patients with advanced head and neck squamous cell carcinoma (HNSCC). This study administered tolinapant at 180 mg/day on an alternating week schedule during radiotherapy (70 Gy in 35 fractions), mirroring the dosing approach in the CRAIN trial. Treatment was well tolerated, with a toxicity profile comparable to standard chemoradiation, including expected adverse events such as radiodermatitis, fatigue, dysphagia, and mucositis. Notably, all enrolled patients completed the planned treatment course without requiring tolinapant dose de-escalation. At a median follow-up of 13.8 months, 70% of patients remained disease-free, and immunologic correlative studies demonstrated a burst of activated (CD38+HLA-DR+) CD8+ T lymphocytes in 40% of patients, suggesting potential immunomodulatory effects of the combination [6].
The ASTEROID trial represents another relevant clinical investigation, combining tolinapant with the immune checkpoint inhibitor pembrolizumab in patients with advanced solid tumors that have progressed on standard therapies. This phase I study, supported by Cancer Research UK, began recruitment in March 2022 and is scheduled to complete enrollment by January 2026. While detailed results are not yet available, this trial explores a rational combination based on preclinical evidence suggesting that IAP antagonism can enhance antitumor immunity and potentially overcome resistance to PD-1 inhibition [7].
Initial phase I evaluation of tolinapant monotherapy in patients with advanced solid tumors or lymphomas established the single-agent safety profile and informed subsequent combination therapy development. This dose-escalation study identified 210 mg/day as the maximum tolerated dose, with dose-limiting toxicity characterized by grade 3 elevated lipase levels. The recommended phase 2 dose for monotherapy was established at 180 mg/day. Among 45 treated patients, the most common treatment-related adverse events were fatigue (33%), vomiting (31%), and nausea (27%), with grade ≥3 events including anemia (13%), increased lipase (11%), and lymphopenia (9%). Notably, one patient with cutaneous T-cell lymphoma experienced clinically meaningful improvement in skin lesions, providing early signal of activity in hematologic malignancies [5].
Based on this preliminary activity in T-cell lymphomas, the U.S. Food and Drug Administration granted Orphan Drug Designation to tolinapant for the treatment of T-cell lymphomas in August 2020. This designation acknowledges the significant unmet medical need in these malignancies and provides regulatory incentives for continued development. The ongoing phase 2 portion of the monotherapy trial includes expansion cohorts in various lymphoma subtypes, including peripheral T-cell lymphoma and cutaneous T-cell lymphoma, as well as solid tumors including cervical carcinoma [5].
Successful implementation of the CRAIN trial protocol requires careful attention to several operational considerations. The alternating week schedule for tolinapant administration (weeks 1, 3, and 5 during CRT) was designed to potentially mitigate cumulative toxicity while maintaining therapeutic effect, based on the drug's mechanism of action and pharmacokinetic profile. Clinical sites must establish robust systems for patient adherence monitoring, particularly given the outpatient oral dosing component, which represents a potential variability source compared to entirely clinic-based treatments. Medication diaries, pill counts, and regular patient counseling can enhance protocol compliance [1] [2].
The multidisciplinary nature of this combined modality protocol necessitates close coordination between medical oncology, radiation oncology, pharmacy, and nursing teams. Regular communication ensures appropriate timing of tolinapant administration relative to radiotherapy fractions and cisplatin infusions. The protocol specifies that tolinapant should be taken consistently with regard to food (preferably in the morning) to minimize pharmacokinetic variability. Given the potential for gastrointestinal adverse events, proactive management with antiemetics and dietary counseling may enhance treatment tolerance and maintenance of dose intensity [2] [3].
From a regulatory perspective, investigators must adhere to Good Clinical Practice guidelines and maintain comprehensive documentation of protocol deviations, particularly those affecting DLT assessments. The TiTE-CRM statistical design requires real-time data entry and quality control to ensure accurate dose escalation decisions. The Safety Review Committee must include members with specific expertise in gynecologic oncology, radiation oncology, and early phase trial methodology to appropriately interpret emerging safety data in the context of the underlying malignancy and complex treatment regimen [2].
The CRAIN trial incorporates several risk mitigation strategies to ensure participant safety. These include exclusion of patients with baseline elevated lipase or amylase (>1.2 × ULN) given the observed lipase elevations in prior studies, regular monitoring of pancreatic enzymes during treatment, and specific guidelines for dose modification and supportive care. The protocol also addresses reproductive toxicity concerns, requiring highly effective contraception for women of childbearing potential due to the unknown teratogenic potential of tolinapant and known teratogenicity of cisplatin [2] [3].
Diagram 1: Mechanism of action of tolinapant and synergistic interactions with chemoradiotherapy. Tolinapant antagonizes IAP proteins, blocking their apoptosis-inhibiting function while simultaneously promoting caspase activation and immunogenic cell death through NF-κB pathway modulation. The combination with cisplatin and radiation creates a synergistic loop that enhances tumor cell killing.
Diagram 2: CRAIN trial workflow incorporating the TiTE-CRM adaptive design. Patients proceed through screening, treatment, and safety assessment, with data continuously informing dose escalation decisions through the Safety Review Committee (SRC). The adaptive algorithm permits efficient dose finding based on all accumulated toxicity data.
The CRAIN trial represents a methodologically sophisticated approach to dose escalation that efficiently characterizes the safety and recommended phase 2 dose of tolinapant in combination with standard chemoradiotherapy for cervical cancer. The TiTE-CRM design represents an advance over traditional escalation methods through its incorporation of all available toxicity data, including from patients who have not completed the full DLT assessment period. The structured escalation scheme with five predefined dose levels provides clear parameters for dose modification while allowing flexibility based on emerging safety signals [1] [2].
The clinical development program for tolinapant exemplifies a rational translational pathway from preclinical modeling to clinical evaluation, with strong biological rationale supporting the combination with DNA-damaging agents and radiotherapy. If successful, the CRAIN trial will establish a foundation for subsequent phase II evaluation of this combination, with the potential to improve outcomes for women with locally advanced cervical cancer who currently face substantial rates of disease recurrence despite standard curative-intent therapy. The incorporation of comprehensive biomarker studies further enhances the potential scientific yield from this early-phase trial, potentially identifying patient subsets most likely to benefit from this therapeutic approach [1] [2] [3].
Cervical cancer remains a significant global health challenge, ranking as the fourth most common cancer in women worldwide with an estimated 342,000 deaths in 2020. The current standard of care in the UK for locally advanced cervical cancer consists of concurrent chemoradiotherapy (CRT) with weekly cisplatin, yet outcomes remain suboptimal with 5-year overall survival rates of only 65% and a distant relapse rate of 50%. This treatment is also associated with significant toxicity, with approximately half of patients experiencing long-term side effects and up to 15% suffering from grade 3-4 toxicity [1]. These statistics highlight the urgent need for more effective and tolerable treatment strategies for locally advanced cervical cancer.
The biological rationale for combining tolinapant with standard chemoradiotherapy stems from its novel mechanism of action targeting Inhibitors of Apoptosis Proteins (IAPs). IAPs are key regulators of antiapoptotic and pro-survival signaling pathways that are frequently overexpressed in cancer cells and associated with tumor progression and treatment resistance [1]. Tolinapant, developed by Astex Pharmaceuticals, represents a chemically distinct class of IAP antagonists that demonstrates balanced inhibition across multiple IAP subtypes, including cIAP1, cIAP2, and XIAP. A putative additional mechanism of action involves the down-regulation of NF-kB, an important regulator in cervical cancer pathogenesis [1].
Preclinical studies provide compelling evidence for this combination approach. In vitro evaluations using cervical carcinoma cell lines demonstrated that tolinapant causes cIAP1 depletion and induces apoptosis, an effect that was significantly enhanced when combined with radiation and cisplatin. This apoptotic response correlated with reduced overall cell survival. Furthermore, in vivo xenograft models of cervical carcinoma showed that tolinapant-mediated enhancement of chemoradiotherapy inhibited tumor growth without exacerbating toxicity [1]. These findings establish a strong scientific foundation for clinical evaluation of this combination strategy.
The CRAIN trial (phase Ib) is designed as an open-label, dose escalation study with clearly defined primary and secondary objectives. The primary objective is to establish the maximum tolerated dose (MTD) of tolinapant in combination with standard cisplatin-based chemoradiotherapy and to determine a Recommended Phase II Dose (RP2D) for future clinical trials. The primary endpoint focuses on Dose Limiting Toxicities (DLTs) occurring during the first 12 weeks of treatment [1].
Secondary objectives include comprehensive assessment of safety and tolerability using Common Terminology Criteria for Adverse Events (CTCAE) version 5, evaluation of response rates according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1, and analysis of the impact on planned delivery of chemoradiotherapy. The study also incorporates tertiary and translational objectives aimed at evaluating the on-target effects of tolinapant, exploring potential tissue and liquid biomarkers that may predict treatment response, and assessing pharmacokinetic parameters [1].
The CRAIN trial recruits women aged 16 years or older with histologically confirmed adenocarcinoma or squamous cell carcinoma of the cervix. Eligible patients present with disease stages IB2 to IIIC1 according to the revised 2018 FIGO staging classification and must be suitable for radical treatment with radiotherapy and cisplatin. Key inclusion criteria require patients to have an ECOG Performance Status of 0-1 and adequate organ function. The trial employs careful patient selection to ensure both scientific validity and patient safety throughout the dose escalation process [1].
Table 1: Key Eligibility Criteria for CRAIN Trial
| Category | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Diagnosis | Histologically proven adenocarcinoma or squamous cell carcinoma of the cervix | Prior pelvic radiotherapy |
| Disease Stage | FIGO 2018 stages IB2, IB3, IIA1, IIA2, IIB, IIIA, IIIB, IIIC1* | Conditions that would preclude safe administration of CRT |
| Prior Therapy | Treatment-naive for metastatic disease | Known hypersensitivity to study drug components |
| Performance Status | ECOG 0-1 | Uncontrolled intercurrent illness |
| Age | ≥16 years | Pregnancy or breastfeeding |
Note: *Any stage IIIC1 patients must have treatment planned with the same volume and tissue constraints as node-negative patients [1].
The CRAIN trial employs a standardized treatment protocol that combines investigational therapy with established standard of care:
Standard Chemoradiotherapy Component: Patients receive 45 Gy external beam radiotherapy delivered in 25 daily fractions over 5 weeks concurrently with weekly cisplatin 40mg/m². This is followed by brachytherapy according to standard schedules, typically 28 Gy in 4 fractions high-dose-rate or 34 Gy in 2 fractions pulsed-dose-rate [1].
Tolinapant Administration: The investigational drug is administered as fixed dose capsules taken orally daily for seven consecutive days as an outpatient on alternate weeks (weeks 1, 3, and 5) during chemoradiation. The dose escalation scheme evaluates five predefined dose levels: 60 mg, 90 mg (starting level), 120 mg, 150 mg, and 180 mg [1].
The sequential administration of tolinapant during chemoradiation is strategically designed to maximize potential synergistic effects while allowing for pharmacokinetic and pharmacodynamic assessments. The alternating week schedule aims to manage potential cumulative toxicities while maintaining continuous target inhibition throughout the critical phases of chemoradiotherapy delivery.
The trial employs rigorous safety monitoring with a defined DLT assessment period of 12 weeks from the start of treatment. Specific events constituting DLTs include [1]:
The protocol emphasizes clinical judgment as the final arbiter in determining whether an event should be categorized as a DLT, allowing for appropriate flexibility in safety assessments. All suspected DLTs undergo thorough review by the Safety Review Committee to ensure consistent application of criteria across study sites.
Figure 1: Mechanism of Action of Tolinapant in Combination with Chemoradiotherapy - This diagram illustrates the dual pathway through which Tolinapant enhances apoptosis: direct IAP inhibition and NF-kB downregulation, working synergistically with standard chemoradiotherapy (CRT) [1].
The CRAIN trial incorporates comprehensive translational research components to elucidate the mechanistic effects of tolinapant and identify potential predictive biomarkers. These studies aim to:
These correlative studies are strategically timed to capture dynamic changes in biomarker levels throughout treatment, with sample collections scheduled at baseline, during therapy, and at follow-up intervals. The integration of comprehensive biomarker analysis with clinical outcomes will facilitate development of predictive signatures for patient selection in future trials.
Detailed pharmacokinetic sampling is performed to characterize the exposure profile of tolinapant when administered concurrently with chemoradiotherapy:
The pharmacokinetic analysis will explore potential relationships between drug exposure, target engagement biomarkers, and both efficacy and toxicity endpoints. These data will inform optimal dosing strategies for future clinical development and may identify exposure thresholds required for therapeutic effect.
Table 2: Tolinapant Dose Escalation Scheme in CRAIN Trial
| Dose Level | Tolinapant Dose | Cisplatin Dose | Radiotherapy Regimen | Number of Patients Planned |
|---|---|---|---|---|
| 1 | 60 mg daily | 40 mg/m² weekly | 45 Gy in 25 fractions + brachytherapy | 3-6 |
| 2 (Starting) | 90 mg daily | 40 mg/m² weekly | 45 Gy in 25 fractions + brachytherapy | 3-6 |
| 3 | 120 mg daily | 40 mg/m² weekly | 45 Gy in 25 fractions + brachytherapy | 3-6 |
| 4 | 150 mg daily | 40 mg/m² weekly | 45 Gy in 25 fractions + brachytherapy | 3-6 |
| 5 | 180 mg daily | 40 mg/m² weekly | 45 Gy in 25 fractions + brachytherapy | 3-6 |
Note: Dose escalation follows a TiTE-CRM design with cohort expansion depending on observed toxicities. The maximum planned enrollment is 42 patients [1].
The CRAIN trial employs an innovative Time-to-Event Continual Reassessment Method (TiTE-CRM) statistical design for dose escalation. This approach allows for more efficient determination of the maximum tolerated dose compared to traditional 3+3 designs by incorporating both the timing and frequency of DLT events throughout the entire DLT assessment period rather than only at specific timepoints [1].
The sample size determination for this phase Ib trial is flexible by design, with the actual number of patients dependent on observed toxicities and dose escalation decisions. Simulation studies using various toxicity scenarios indicated that an average of 24-29 participants would be required to estimate the MTD, with a maximum of 42 patients deemed sufficient to ensure approximately 18 patients can be treated at the RP2D [1]. This sample size provides reasonable precision for MTD estimation while accounting for potential attrition and protocol deviations.
The trial implements a comprehensive safety monitoring plan including:
The SRC utilizes predefined stopping rules to ensure patient safety throughout the dose escalation process. These rules specify thresholds for DLT rates that would warrant dose de-escalation, cohort expansion, or study modification based on emerging safety data.
Figure 2: CRAIN Trial Dose Escalation workflow - The diagram outlines the TiTE-CRM dose escalation process with continuous safety evaluation leading to Recommended Phase II Dose (RP2D) determination [1].
The CRAIN trial represents a strategically important investigation in the development of novel therapeutic approaches for cervical cancer. If successful, this phase Ib study will achieve several critical milestones:
The potential clinical implications are significant, as this combination approach addresses the critical challenge of treatment resistance in cervical cancer through a novel mechanistic strategy. By targeting IAP-mediated apoptosis evasion, tolinapant may enhance the efficacy of standard chemoradiotherapy without substantially increasing toxicity, potentially improving outcomes for a patient population with limited therapeutic advances in recent years.
For researchers and clinical trialists implementing similar studies, several practical considerations emerge from the CRAIN protocol:
The CRAIN trial protocol provides a template for the rational development of targeted therapy combinations with standard chemoradiotherapy, demonstrating a methodical approach to dose escalation, safety monitoring, and translational research integration. This framework can be adapted for other novel agent combinations in cervical cancer and other malignancies treated with definitive chemoradiotherapy.
The CRAIN trial represents a scientifically rational and methodologically rigorous investigation of a novel therapeutic combination for locally advanced cervical cancer. By targeting IAP-mediated apoptosis evasion with tolinapant alongside standard chemoradiotherapy, this approach addresses a key resistance mechanism while building upon established standard of care. The innovative trial design incorporating TiTE-CRM methodology, comprehensive safety monitoring, and integrated translational research provides a robust framework for evaluating this combination therapy. If successful, this study will establish a recommended phase II dose and preliminary safety profile warranting further development, potentially leading to improved outcomes for patients with this challenging malignancy.
Tolinapant (ASTX660) is a novel, potent, non-peptidomimetic dual antagonist of cellular inhibitor of apoptosis proteins 1/2 (cIAP1/2) and X-linked IAP (XIAP) discovered using Astex Pharmaceuticals' fragment-based drug discovery platform. IAP proteins are key regulators of antiapoptotic and pro-survival signaling pathways that are frequently overexpressed in cancer cells, contributing to tumor progression, therapy resistance, and poor prognosis. Tolinapant exhibits a unique molecular profile with balanced inhibition across cIAP1, cIAP2, and XIAP subtypes, distinguishing it from first-generation peptidomimetic SMAC mimetics. Beyond its direct pro-apoptotic activity through caspase activation, tolinapant demonstrates significant immunomodulatory properties by remodeling the tumor immune microenvironment through induction of immunogenic cell death and activation of both innate and adaptive immunity. These multifaceted mechanisms provide a strong rationale for combining tolinapant with standard chemoradiotherapy across various malignancies, leading to several ongoing clinical investigations in cervical cancer, head and neck squamous cell carcinoma, and T-cell lymphomas.
The pharmacokinetic profile of tolinapant has been optimized through structural modification, specifically the addition of a hydroxymethyl group to the core structure, which reduced CYP3A-mediated metabolism and improved oral bioavailability across preclinical species (12-34% at 5 mg/kg). Tolinapant demonstrates non-linear pharmacokinetics in non-human primates at oral doses ranging from 5-75 mg/kg, with pharmacodynamic modulation and efficacy demonstrated in xenograft models at doses between 5-20 mg/kg. On-target engagement, as measured by reduction of cIAP1 protein levels, has been confirmed in surrogate tissues and applied to target activity assessments in clinical trials [1].
Tolinapant administration schedules vary by clinical indication and combination partners, with the most common regimen following an intermittent weekly schedule during radiation therapy. The drug is formulated in fixed-dose capsules taken orally once daily, with specific scheduling designed to maximize therapeutic synergy with concomitant treatments while managing toxicity profiles. The established dosing regimens across different clinical trials are summarized in Table 1.
Table 1: Tolinapant Administration Schedules in Clinical Trials
| Cancer Type | Trial Phase | Dose Levels | Schedule | Combination Therapy | Reference |
|---|---|---|---|---|---|
| Cervical Cancer | Phase Ib | 60, 90, 120, 150, 180 mg | Daily for 7 days, weeks 1, 3, 5 during CRT | Cisplatin (40mg/m² weekly) + RT (45 Gy/25 fractions) + Brachytherapy | [2] |
| HNSCC | Phase I | 90 mg, 180 mg | Daily for 7 days, weeks 1, 3, 5, 7 during RT | RT alone (70 Gy/35 fractions) | [3] [4] |
| Advanced Solid Tumors & Lymphomas | Phase I/II | 60-180 mg | Various schedules | Monotherapy | [5] [6] |
In the CRAIN trial for locally advanced cervical cancer, tolinapant is administered on an alternating week schedule during chemoradiation. Patients receive standard chemoradiotherapy consisting of 45 Gy external beam radiotherapy delivered in 25 daily fractions over 5 weeks with weekly cisplatin 40mg/m², followed by brachytherapy (28 Gy in 4 fractions high-dose-rate or 34 Gy in 2 fractions pulsed-dose-rate). Tolinapant is administered orally daily for seven consecutive days during weeks 1, 3, and 5 of chemoradiation, creating a treatment schedule that allows for treatment-free intervals to potentially mitigate cumulative toxicity [2].
For head and neck squamous cell carcinoma (HNSCC), the schedule is extended throughout the longer radiation course. Patients receive 70 Gy radiation delivered via intensity-modulated RT or proton therapy in 35 fractions over 7 weeks. Tolinapant is administered daily for 7 days during weeks 1, 3, 5, and 7 of radiation therapy. This every-other-week scheduling maintains the intermittent approach while covering the extended treatment duration required for head and neck cancers. The 180 mg dose has been established as well-tolerated in this population, with option to de-escalate to 90 mg if toxicity occurs [3] [4].
Dose escalation strategies for tolinapant have followed a conservative approach using modified TiTE-CRM (Time-to-Event Continual Reassessment Method) statistical design. The predefined dose levels examined across trials include 60 mg, 90 mg (starting level in most trials), 120 mg, 150 mg, and 180 mg. Escalation decisions are guided by emerging safety data and Safety Review Committee evaluations, with a primary endpoint of dose-limiting toxicities (DLTs) assessed over a 12-week period from treatment initiation [2].
The recommended Phase 2 dose (RP2D) appears to be context-dependent. For HNSCC patients receiving definitive radiation, 180 mg has been established as the RP2D, with no dose de-escalation required in the published trial. In cervical cancer trials, the RP2D is still being determined through dose escalation, though the 180 mg level is also being evaluated. The determination of maximum tolerated dose (MTD) and RP2D considers not only traditional DLTs but also the impact on delivery of standard chemoradiation, as any significant disruption to radiotherapy scheduling could compromise locoregional control [2] [4].
Inclusion criteria for tolinapant combination therapy trials generally include adults (≥18 years, or ≥16 in some trials) with histologically confirmed malignancies appropriate for the specific trial (e.g., cervical cancer, HNSCC), ECOG performance status 0-1, and adequate bone marrow, hepatic, and renal function. Specific eligibility varies by trial:
Cervical cancer protocols include patients with FIGO stages IB2/IB3/IIA1/IIA2/IIB/IIIA/IIIB/IIIC1 suitable for radical treatment with radiotherapy and cisplatin [2].
HNSCC protocols focus on cisplatin-ineligible patients with locally advanced disease, defined by specific comorbidity indices or contraindications to cisplatin (pre-existing peripheral neuropathy ≥grade 1, hearing loss, or reduced creatinine clearance 30-50 mL/min) [3].
Exclusion criteria typically include prior radical treatment for the current malignancy, uncontrolled intercurrent illness, pregnancy or breastfeeding, and known hypersensitivity to tolinapant or its components. Specific cardiac exclusion criteria may apply due to theoretical risks of IAP antagonism on cardiac function.
Tolinapant administration follows a precise protocol to ensure consistency and safety:
Dose preparation: Tolinapant is supplied in fixed-dose capsules. The appropriate number of capsules based on the assigned dose level should be verified by two qualified healthcare professionals before administration.
Timing: Doses are preferably administered at approximately the same time each day, with documentation of administration times in source documents.
Fasting status: Administration occurs in a fasted state, with patients instructed to take doses after an overnight fast of at least 2 hours before and 1 hour after dosing.
Concomitant medications: Careful review of concomitant medications is essential, particularly those known to affect CYP3A4 metabolism, though tolinapant's reduced CYP3A metabolism may minimize these interactions.
Compliance monitoring: Pill counts or medication diaries should be maintained to assess adherence to the regimen.
Concomitant chemoradiation follows standard-of-care protocols. For cervical cancer, this includes weekly cisplatin (40mg/m²) with appropriate pre- and post-hydration and antiemetic prophylaxis. External beam radiotherapy (45 Gy in 25 fractions) is followed by brachytherapy. For HNSCC, intensity-modulated RT or proton therapy delivers 70 Gy in 35 fractions over 7 weeks without concurrent chemotherapy [2] [3].
Dose-limiting toxicities (DLTs) are defined as specific adverse events occurring within the first 12 weeks of treatment that are considered definitely or probably related to tolinapant. The DLT criteria include:
Hematologic toxicities: Grade 4 neutropenia ≥7 days duration; Grade 3 or 4 febrile neutropenia; Grade 3 or 4 neutropenia with concurrent sepsis; Grade 3 or 4 thrombocytopenia.
Non-hematologic toxicities: Any other Grade 3 or 4 adverse event considered related to tolinapant; Death due to treatment-related toxicity.
Treatment delivery impact: Inability to deliver ≥80% of planned tolinapant doses or significant treatment delays in radiation therapy (>2 weeks) due to tolinapant-related toxicity [2].
For suspected DLTs, clinical judgment serves as the final arbiter in categorization. The Safety Review Committee regularly reviews all toxicity data and makes recommendations regarding dose escalation, modification, or trial continuation.
Dose modification guidelines follow a structured approach based on toxicity grade and type:
Hematologic toxicity: For Grade 3 neutropenia with infection or Grade 4 neutropenia >7 days, hold tolinapant until resolution to ≤Grade 1, then resume at next lower dose level. Consider growth factor support for recurrent neutropenia.
Thrombocytopenia: For Grade 3 thrombocytopenia with bleeding or Grade 4 thrombocytopenia, hold tolinapant until resolution to ≤Grade 1, then resume at next lower dose level.
Non-hematologic toxicity: For Grade 3 non-hematologic toxicity, hold tolinapant until resolution to ≤Grade 1, then resume at next lower dose level. For Grade 4 non-hematologic toxicity, permanently discontinue tolinapant.
Hepatic toxicity: For Grade 3 AST/ALT elevation, hold tolinapant until resolution to ≤Grade 1, then resume at next lower dose level. For Grade 4 elevation, permanently discontinue.
Table 2: Tolinapant Dose Modification Guidelines
| Toxicity Type | Grade | Action | Dose Adjustment after Recovery |
|---|---|---|---|
| Neutropenia | 3 with infection or 4 >7 days | Hold tolinapant | Resume at next lower dose level |
| Thrombocytopenia | 3 with bleeding or 4 | Hold tolinapant | Resume at next lower dose level |
| Non-hematologic | 3 | Hold tolinapant | Resume at next lower dose level |
| Non-hematologic | 4 | Permanent discontinuation | N/A |
| Transaminase elevation | 3 | Hold tolinapant | Resume at next lower dose level |
| Transaminase elevation | 4 | Permanent discontinuation | N/A |
| Any toxicity | - | Causing >2-week RT delay | Consider permanent discontinuation |
Supportive care measures should be implemented proactively, including antiemetics for nausea/vomiting, topical therapies for dermatologic reactions, and appropriate management of fatigue. Regular assessment of performance status and quality of life is recommended throughout treatment.
Tolinapant's primary mechanism involves potent, balanced antagonism of cIAP1, cIAP2, and XIAP proteins. These IAP family members regulate apoptosis through distinct pathways: XIAP directly inhibits caspases-3, -7, and -9, while cIAP1/2 suppress the formation of pro-apoptotic signaling complexes and enable pro-survival signaling through NF-κB activation. Tolinapant disrupts these interactions by mimicking the natural IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases), thereby releasing caspase inhibition and permitting apoptosis progression. In preclinical models, tolinapant treatment demonstrated target engagement through dose-dependent cIAP1 degradation and disruption of SMAC binding to XIAP, resulting in increased apoptotic markers and DNA damage accumulation, particularly when combined with TNF-α signaling [6].
The structural optimization of tolinapant, specifically the introduction of a hydroxymethyl group to the core structure, reduced CYP3A metabolism while maintaining potent IAP antagonism. This modification resulted in improved pharmacokinetic properties with oral bioavailability across species (12-34% at 5 mg/kg) and nonlinear pharmacokinetics in the 5-75 mg/kg dose range. Importantly, tolinapant achieves on-target engagement at clinically achievable doses, as demonstrated by reduction of cIAP1 protein levels in surrogate tissues, confirming its mechanism-based activity [1].
Beyond direct apoptosis induction, tolinapant demonstrates significant immunomodulatory capabilities that contribute to its antitumor activity. Preclinical studies reveal that tolinapant acts as an immunomodulatory molecule capable of inducing complete tumor regression in syngeneic T-cell lymphoma models exclusively when an intact immune system is present. This immune-mediated effect involves both innate and adaptive immunity through induction of immunogenic cell death, characterized by exposure of calreticulin, release of ATP and HMGB1, and phosphorylation of eIF2α. These danger signals promote dendritic cell maturation and antigen cross-presentation, initiating a cascade of antitumor immune responses [6].
In the tumor microenvironment, tolinapant enhances T-cell activation and function. Studies using superantigen-stimulated PBMCs from healthy donors demonstrated that tolinapant treatment increases IL-2 production in a dose-dependent manner, achieving levels comparable to anti-PD-1 antibodies. When examining isolated CD8+ T cells, tolinapant increased secretion of IL-2 while decreasing expression of immunosuppressive IL-10, suggesting a shift toward a more activated, effector T-cell phenotype. These immunomodulatory effects were confirmed in clinical samples from tolinapant-treated patients, showing changes in gene expression and cytokine profiles consistent with immune activation, including bursts of activated (CD38+HLA-DR+) CD8+ T lymphocytes in 40% of patients receiving combination therapy [6] [4].
The following diagram illustrates the key mechanistic pathways through which tolinapant exerts its antitumor effects:
Diagram 1: Multimodal mechanism of action of Tolinapant showing IAP antagonism, immunomodulatory effects, and NF-κB pathway modulation
Pharmacodynamic evaluations of tolinapant activity employ multiple complementary approaches to demonstrate target engagement and biological effects:
cIAP1 degradation Western blot: Tumor tissue or surrogate samples (PBMCs) are collected pre- and post-treatment (typically 2-24 hours after single dose). Samples are lysed in RIPA buffer with protease inhibitors, proteins separated by SDS-PAGE, transferred to PVDF membranes, and probed with anti-cIAP1 antibodies (e.g., R&D Systems AF8181). GAPDH or β-actin serve as loading controls. Densitometric analysis quantifies reduction in cIAP1 levels relative to pre-treatment samples [6] [1].
Apoptosis marker assessment: Tumor samples are evaluated for cleaved caspase-3 (Cell Signaling Technology #9661), PARP cleavage (Cell Signaling Technology #9542), and DNA damage markers (γH2AX, Millipore #05-636) using immunohistochemistry or Western blot. Immunofluorescence co-staining can demonstrate spatial relationship between apoptosis and immune cell infiltration [6].
Cytokine profiling: Serum or plasma samples collected at baseline and during treatment are analyzed using multiplex Luminex assays (e.g., Milliplex MAP Human Cytokine/Chemokine Panel) to quantify changes in TNF-α, IL-2, IL-10, IFN-γ, and other immunomodulatory cytokines. Significant increases in IL-2 with concomitant decreases in IL-10 suggest immune activation [6].
Comprehensive immune monitoring methodologies provide insights into tolinapant's effects on the tumor immune microenvironment:
Flow cytometry of PBMCs and tumor infiltrating lymphocytes: Fresh blood or tumor samples are processed to single-cell suspensions, stained with fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD38, HLA-DR, PD-1, and other immune markers, and analyzed by multicolor flow cytometry. Activation status is determined by CD38+HLA-DR+ co-expression on CD8+ T cells. Intracellular staining for cytokines (IFN-γ, TNF-α) after ex vivo stimulation assesses functional capacity [6] [4].
Transcriptomic profiling: RNA from pre- and post-treatment tumor biopsies is analyzed using NanoString PanCancer Immune Profiling Panel or RNA sequencing to evaluate changes in immune-related gene expression. Signatures of T-cell activation, interferon response, and antigen presentation machinery are particularly relevant [6].
Immunohistochemistry of tumor sections: Formalin-fixed, paraffin-embedded tumor sections are stained for CD8+ T cells (clone C8/144B), CD4+ T cells (clone SP35), CD68+ macrophages (clone KP1), and granzyme B (clone GRB7) to assess spatial immune cell infiltration and activation. Digital image analysis quantifies cell densities and distribution relative to tumor regions [4].
Table 3: Core Biomarker Assays for Tolinapant Response Assessment
| Assay Type | Target/Analyte | Sample Type | Time Points | Expected Change with Activity |
|---|---|---|---|---|
| Western Blot | cIAP1 degradation | Tumor tissue, PBMCs | Pre-dose, 2-24h post-dose | >70% reduction in cIAP1 levels |
| Immunohistochemistry | Cleaved caspase-3 | Tumor tissue | Pre-treatment, on-treatment | Increased apoptotic cells |
| Multiplex Immunoassay | Cytokines (IL-2, IL-10, TNF-α) | Serum/plasma | Baseline, C1D8, C2D8, end of treatment | ↑ IL-2, ↓ IL-10 |
| Flow Cytometry | CD8+CD38+HLA-DR+ | PBMCs, tumor tissue | Baseline, during treatment, progression | Increased activated CD8+ T cells |
| Nanostring RNA profiling | Immune gene signature | Tumor tissue | Baseline, on-treatment | Enhanced T-cell and IFN signatures |
Bioanalytical methods for tolinapant quantification employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the following parameters:
Sample preparation: Protein precipitation with acetonitrile containing structural analog as internal standard (1:3 v/v ratio). Centrifugation at 3700 rpm at 4°C for 20 minutes.
Chromatography: Reverse-phase separation using C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7μm, 2.1×50mm) with gradient mobile phase (0.1% formic acid in water and acetonitrile).
Mass spectrometry: Multiple reaction monitoring (MRM) in positive electrospray ionization mode. Quantification transition: m/z 609.3→103.0 for tolinapant; m/z 613.3→107.0 for internal standard.
Calibration range: 1-5000 ng/mL in human plasma with inter- and intra-assay precision <15% CV [1].
Pharmacokinetic sampling in clinical trials typically includes pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose on cycle 1 day 1 and cycle 1 day 15, with sparse sampling thereafter. Non-compartmental analysis using validated software (e.g., Phoenix WinNonlin) calculates standard parameters including C~max~, T~max~, AUC~0-last~, AUC~0-∞~, t~1/2~, and oral clearance [1].
The development of tolinapant administration schedules represents a rational approach to combining novel targeted therapy with established treatment modalities. The intermittent dosing regimen during chemoradiation (weeks 1, 3, 5) balances the goal of maintaining continuous target coverage with the need to manage potential overlapping toxicities. Current evidence suggests that the 180 mg dose is well-tolerated when combined with radiation in cisplatin-ineligible HNSCC patients, with a similar dose escalation ongoing in cervical cancer trials.
The translational research methodologies outlined provide comprehensive approaches to demonstrate target engagement, immune activation, and biological activity of tolinapant in combination therapies. These assays will be crucial for identifying predictive biomarkers of response and resistance, potentially enabling patient stratification in future trials. The observed immunomodulatory effects, particularly the expansion of activated CD8+ T cells in a subset of patients, provide strong rationale for exploring tolinapant combinations with immune checkpoint inhibitors, which may further enhance antitumor immunity.
As clinical development progresses, key questions remain regarding optimal patient selection, long-term outcomes, and potential combination strategies with emerging immunotherapies. The current application notes and protocols provide a foundation for standardized implementation of tolinapant in clinical research settings, with the ultimate goal of improving outcomes for patients with cervical cancer, HNSCC, and other malignancies characterized by apoptosis evasion and immune suppression.
The following protocol is adapted from a bioanalytical method that was developed and validated according to US FDA guidelines to support Phase I/II clinical trials of Tolinapant (ASTX660) in adults with advanced solid tumors or lymphomas [1] [2].
| Time (min) | % Mobile Phase B (0.1% FA in ACN) | Elution Mode |
|---|---|---|
| 0.00 | 15% | Isocratic |
| 0.20 | 50% | Step Gradient |
| 1.00 | 95% | Linear Gradient |
| 1.50 | 95% | Isocratic |
| 2.20 | 15% | Linear Gradient |
| 3.15 | 15% | Re-equilibration |
Detection was performed in Multiple Reaction Monitoring (MRM) mode. The key parameters are summarized below [2]:
| Analyte | Precursor Ion → Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|
| Tolinapant | 540.5 → 439.3 | 110 | 38 |
| d4-Tolinapant (IS) | 554.5 → 443.3 | 120 | 40 |
The sample preparation procedure is visually summarized in the following diagram:
The described method was rigorously validated. The key performance characteristics are tabulated below [2]:
| Validation Parameter | Result |
|---|---|
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | 0.999 |
| Intra-day Precision (CV) | < 11.4% |
| Inter-day Precision (CV) | < 11.4% |
| Accuracy | 101% (for dilution QC) |
| Mean Recovery | 85.1 - 94.4% |
| Matrix Effect | Negligible |
This validated method is not just a theoretical exercise; it has been successfully applied in clinical trials to determine the human pharmacokinetic profile of Tolinapant [1] [2].
Recent and ongoing clinical studies are exploring Tolinapant in combination with other therapies. For instance:
When implementing this method in your laboratory, consider the following:
Tolinapant (ASTX660) is an oral, non-peptidomimetic antagonist of cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP). By promoting apoptosis and necroptosis and modulating the tumor microenvironment, it demonstrates potential as a monotherapy and in combination with other modalities for treating cancers, including lymphomas and solid tumors [1] [2] [3]. This application note details the current clinical development protocols, known dosing, and strategic rationale for its use in combination therapies, providing a framework for research and clinical practice.
Tolinapant is a small molecule that antagonizes IAPs, key regulators of cell survival that are frequently overexpressed in tumors. Its balanced inhibition of cIAP1, cIAP2, and XIAP leads to the induction of apoptosis and, in T-cell lymphoma models, necroptosis [2]. A putative additional mechanism is the down-regulation of the NF-κB pathway, which is a critical pro-survival signal in certain cancers like cervical carcinoma [3]. In the context of cell therapies, tolinapant enhances anti-tumor efficacy in a TNF-α-dependent manner, sensitizing cancer cells to immune cell-mediated killing and even inducing bystander death of antigen-negative cells [1].
The following diagram illustrates the core mechanisms of action of Tolinapant and its synergistic effects in combination therapies.
Ongoing clinical trials are evaluating tolinapant across different cancer types and combination regimens. While the specific Cmax and AUC values from pharmacokinetic (PK) analyses are not publicly disclosed in the searched literature, the established dosing schedules and trial designs provide critical context.
Table 1: Active Clinical Trials of Tolinapant in Various Indications
| Clinical Trial Identifier / Name | Phase | Patient Population | Intervention Details | Primary Endpoints | Status / Notes |
|---|
| CRAIN [3] | Ib | Newly diagnosed cervical cancer (stages IB2-IIIC1) | Tolinapant (dose escalation: 60, 90*, 120, 150, 180 mg) + standard cisplatin-based chemoradiotherapy. Tolinapant given daily for 7 days on alternate weeks during CRT. *Starting dose: 90 mg. | Safety, MTD, and RP2D. (DLTs assessed over 12 weeks). | Recruiting; uses TiTE-CRM design. Primary completion estimated 2025 [2]. | | This compound-03 (NCT05403450) [2] | 1-2 | Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL) | Arm A: Tolinapant (dose escalation) + oral decitabine/cedazuridine. Arm B: Oral decitabine/cedazuridine alone. *Oral decitabine/cedazuridine is given in cycles (e.g., days 1-5 every 28 days). | Phase 1: Safety and RP2D. Phase 2: Overall Response Rate (ORR). | In progress; not accepting new patients at UCLA [4]. | | Cell Therapy Combo [1] | Preclinical & Early Clinical | B-cell tumors and other malignancies | Tolinapant combined with CAR-T, TCR-T, or CAR-NK cells. | Enhanced anti-tumor activity and CAR-T cell expansion. | Investigational. Mechanism is TNF-α-dependent. |
Key: MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose; DLT: Dose-Limiting Toxicity; TiTE-CRM: Time-to-Event Continual Reassessment Method.
The following sections outline detailed methodologies for the primary applications of tolinapant as derived from the clinical trial protocols and research publications.
Based on the CRAIN trial protocol [3].
1. Objective: To establish the safety, MTD, and RP2D of tolinapant in combination with standard radical chemoradiotherapy (CRT) for cervical cancer.
2. Materials:
3. Procedure:
Based on the this compound-03 study design [2].
1. Objective: To assess the safety and preliminary efficacy of tolinapant in combination with oral decitabine/cedazuridine in patients with R/R PTCL.
2. Materials:
3. Procedure:
The workflow for this combination strategy, from patient enrollment to analysis, is summarized below.
Table 2: Key Considerations for Tolinapant Application
| Aspect | Details and Implications |
|---|---|
| Reported Efficacy | Single-agent tolinapant showed an ORR of >20% in R/R PTCL [2]. Preclinically, it potently enhances the activity of CAR-T, TCR-T, and CAR-NK cells [1]. |
| Synergistic Rationale with Decitabine | Hypomethylating agents like decitabine can re-express genes critical for necroptosis. This pre-sensitizes T-cell lymphoma cells, creating strong synergistic cell death with tolinapant [2]. |
| Safety and DLTs | Defined DLTs include prolonged grade 4 neutropenia, grade 3/4 febrile neutropenia, and grade 3/4 thrombocytopenia. Clinical judgment is paramount in DLT assessment [3]. |
| Exclusion Criteria | Key exclusions often include impaired cardiac function (e.g., QTc ≥470 ms), and the use of strong or moderate CYP3A4 inhibitors/inducers, which could affect tolinapant metabolism [2]. |
| PK Data Gap | The specific quantitative PK parameters (C~max~, AUC) are not reported in the available search results. These data are likely being characterized in the ongoing Phase 1 trials [2] [3]. |
Tolinapant represents a promising therapeutic agent with a novel mechanism of action that can be leveraged in combination with chemotherapy, radiotherapy, hypomethylating agents, and cell therapies. The current clinical focus is on defining its safety profile, RP2D, and PK characteristics across these combinations.
The absence of publicly available detailed PK parameters (C~max~, AUC) in the literature underscores the compound's status as being in active clinical development. Researchers should consult the clinical trial registries for updates from the ongoing studies (NCT05403450, ISRCTN18574865) as they reach completion, which will provide the crucial pharmacokinetic data necessary for optimal dosing and application.
The primary source of information on this combination is an ongoing early-phase clinical trial [1].
The combination of Tolinapant and Pembrolizumab is designed to attack cancer on two fronts: by directly inducing cancer cell death and by enhancing the immune system's ability to fight the tumor.
The diagram below illustrates the synergistic mechanism of this combination therapy.
While clinical data for the Tolinapant-Pembrolizumab combination is still being generated, insights can be drawn from preclinical studies and trials of each agent individually.
Table 1: Key Preclinical Findings Supporting the Tolinapant-Pembrolizumab Combination
| Finding | Experimental Model | Implication for Combination Therapy |
|---|---|---|
| Immune-mediated tumor regression [4] | Syngeneic mouse model of T-cell lymphoma | Tolinapant's efficacy was dependent on an intact immune system, suggesting synergy with immunotherapies like Pembrolizumab. |
| T-cell costimulation [4] | Human peripheral blood mononuclear cells (PBMCs) | Tolinapant increased IL-2 production and enhanced T-cell activation, which could be augmented by PD-1 blockade. |
| Sensitization to cell death [2] | Colorectal cancer cell lines and organoids | Tolinapant-induced apoptosis was enhanced by chemotherapy (FOLFOX) and HDAC inhibitors, indicating its role as a sensitizing agent. |
Table 2: Clinical Context from Related Studies
| Agent / Combination | Clinical Context | Key Efficacy Data |
|---|---|---|
| Tolinapant Monotherapy [4] | Phase 1/2 in relapsed/refractory T-cell lymphoma | Preliminary evidence of single-agent clinical activity, supporting further development. |
| Pembrolizumab in NSCLC [5] | First-line in PD-L1 high (TPS ≥50%) non-small cell lung cancer | 5-year real-world overall survival: 24.8%; Progression-free survival: 14.2%. |
| Pembrolizumab in mTNBC [7] | Metastatic Triple-Negative Breast Cancer (meta-analysis) | Better outcomes predicted by PD-L1-positive status and use in first-line therapy. |
For researchers aiming to validate this combination in preclinical models, the following workflow and protocol provide a structured approach.
In Vitro Combination Screening Protocol
The ASTEROID trial (NCT02503423) will provide critical initial data on the safety and recommended Phase 2 dose for this combination [1] [4]. Future research should focus on:
The CRAIN trial is a phase 1b, open-label, dose-escalation study conducted in the UK. Its primary objective is to establish the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of Tolinapant when combined with standard cisplatin-based chemoradiotherapy (CRT) for cervical cancer [1] [2] [3].
Key Study Specifications
| Specification Category | Details |
|---|---|
| Clinical Trial Registration | EudraCT: 2021-006555-34; ISRCTN: 18574865 [1] [4] |
| Patient Population | Women ≥16 years with newly diagnosed, histologically proven adenocarcinoma or squamous cell carcinoma of the cervix (FIGO stages IB2 to IIIC1), suitable for radical CRT [1] [2]. |
| Study Design | TiTE-CRM (Time-to-Event Continual Reassessment Method) [1] [3]. |
| Sample Size | Up to 42 patients [1] [2]. |
| Primary Endpoint | Dose-Limiting Toxicities (DLTs) during the 12 weeks from treatment start [2] [3]. |
| Key Secondary Endpoints | Safety/Tolerability (CTCAE v5), Response Rate (RECIST v1.1), Impact on planned CRT delivery [2] [3]. |
The protocol integrates Tolinapant with a standard-of-care CRT regimen for cervical cancer.
1. Standard Chemoradiotherapy (CRT) Regimen All patients in the trial receive the following standard therapy [1] [3]:
2. Investigational Treatment: Tolinapant Administration
3. Definition of Dose-Limiting Toxicities (DLTs) A DLT is defined as any of the following events occurring after the first dose of Tolinapant, if considered related to the drug [2] [3]:
Tolinapant (ASTX660) is a potent, non-peptidomimetic antagonist of cellular Inhibitor of Apoptosis Proteins (cIAP1/2) and X-linked IAP (XIAP) [6] [7].
The following diagram illustrates the synergistic mechanism of Tolinapant with chemoradiotherapy:
For researchers implementing this protocol, the following workflow outlines the key procedures and timelines from subject enrollment through to follow-up.
crain@soton.ac.uk or phone at +44 (0)23 8120 5154 [5] [4].
Tolinapant (ASTX660) is a novel, non-peptidomimetic antagonist of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) and X-linked IAP (XIAP) that currently remains under clinical investigation. As a potent small-molecule therapeutic, Tolinapant targets key regulators of antiapoptotic and pro-survival signaling pathways that are frequently dysregulated in various cancers. The compound was discovered using fragment-based drug design and represents an innovative approach to targeting IAP proteins, which are overexpressed in many tumors and associated with poor prognosis, treatment resistance, and disease progression [1] [2].
The dual mechanism of action of Tolinapant encompasses both direct pro-apoptotic effects on cancer cells and immunomodulatory activities within the tumor microenvironment. As an IAP antagonist, Tolinapant potently inhibits cIAP1/2 and XIAP, leading to rapid degradation of cIAP1 and disruption of prosurvival signaling pathways. This inhibition promotes caspase-8-dependent apoptosis and, in some contexts, necroptosis [1]. Beyond these direct antitumor effects, emerging evidence indicates that Tolinapant functions as an immunomodulatory molecule capable of remodeling the tumor immune microenvironment by activating both innate and adaptive immunity through the induction of immunogenic cell death [2]. These complementary mechanisms make PBMC coculture killing assays particularly relevant for investigating the full therapeutic potential of Tolinapant.
The coculture killing assay enables researchers to evaluate both the direct cytotoxic effects of Tolinapant on cancer cells and its immunomodulatory effects on PBMC-mediated tumor cell killing. The assay measures the specific lysis of target tumor cells when cocultured with PBMCs in the presence of Tolinapant, allowing for the quantification of immune-mediated killing enhancement [2].
Table 1: Essential reagents for Tolinapant PBMC coculture assays
| Component Type | Specific Examples | Purpose in Assay |
|---|---|---|
| IAP Antagonist | Tolinapant (this compound) | Primary investigational agent |
| Target Cells | A549 (lung carcinoma), other cancer cell lines | Measure susceptibility to immune-mediated killing |
| Effector Cells | PBMCs from healthy human donors | Source of immune effector cells |
| Stimulation Agent | Staphylococcal enterotoxin B (SEB) | Positive control for T-cell activation |
| Culture Medium | RPMI-1640 with 10% FBS | Maintain cell viability and function |
| Detection Reagents | CellTiter-Glo, Cytokine ELISA kits | Quantify viability and immune activation |
Visual overview of the experimental workflow for Tolinapant PBMC coculture killing assays
Research with Tolinapant in PBMC coculture systems has yielded important insights into its immunomodulatory properties and enhancement of antitumor immunity. The data demonstrate that Tolinapant not only directly sensitizes tumor cells to apoptosis but also enhances immune-mediated killing through multiple mechanisms.
In coculture killing assays utilizing tolinapant-resistant A549 cancer cells, the addition of Tolinapant to PBMC-tumor cell cocultures resulted in significantly enhanced tumor cell killing compared to PBMCs alone. This effect was concentration-dependent, with maximal killing observed at optimal Tolinapant concentrations. The enhancement of cytotoxic activity demonstrates that Tolinapant can overcome resistance mechanisms in tumor cells by modulating immune effector functions rather than through direct cytotoxic effects [2].
Tolinapant exhibits potent costimulatory activity on human effector T-cells. When PBMCs from healthy donors were stimulated with the superantigen SEB in the presence of Tolinapant, researchers observed a dose-dependent increase in interleukin-2 (IL-2) production, achieving levels comparable to those induced by anti-PD-1 antibodies. This enhanced IL-2 secretion indicates robust T-cell activation, which is critical for effective antitumor immune responses [2].
Table 2: Quantitative effects of Tolinapant on immune parameters in PBMC assays
| Experimental Condition | Measured Parameter | Effect of Tolinapant | Significance |
|---|---|---|---|
| SEB-stimulated PBMCs | IL-2 production | Dose-dependent increase | Comparable to anti-PD-1 |
| Activated CD8+ T-cells | IL-10 expression | Decreased | Reduced immunosuppression |
| CD8+ T-cell viability | Cell survival | Unaffected | No toxicity to T-cells |
| CD8+ T-cell proliferation | Cell division | Unaffected | Maintains T-cell expansion |
| A549/PBMC coculture | Tumor cell killing | Enhanced cytotoxicity | Overcomes resistance |
The immunomodulatory profile of Tolinapant includes distinct effects on different cytokine classes. In studies using freshly isolated CD8+ T-cells from healthy donors, Tolinapant treatment increased secretion of the critical T-cell growth factor IL-2 while simultaneously decreasing expression of the immunosuppressive cytokine IL-10. This shift in cytokine balance toward a more immunostimulatory environment enhances antitumor immunity without compromising T-cell viability or proliferative capacity [2].
Successful implementation of Tolinapant PBMC coculture assays requires attention to several technical aspects to ensure reproducible and meaningful results. Below are key considerations for assay optimization:
Mechanistic overview of Tolinapant's dual action in PBMC coculture systems
PBMC coculture killing assays represent a valuable experimental approach for investigating the dual mechanisms of Tolinapant action—both direct pro-apoptotic effects on cancer cells and immunomodulatory activities that enhance antitumor immunity. The protocols outlined in these application notes provide researchers with a robust framework for evaluating Tolinapant in biologically relevant systems that bridge the gap between monotherapy cytotoxicity and immune-mediated killing.
The data generated from these assays support the concept that Tolinapant acts as an effective immunomodulatory molecule capable of promoting a robust antitumor immune response. This has important implications for its clinical development, particularly in combination with other immunotherapeutic approaches. As research progresses, these coculture systems may be further refined to include additional immune cell subsets, three-dimensional culture formats, and spatial analysis techniques to better model the complexity of the tumor microenvironment.
The table below summarizes the key biomarkers and analytical methods used in Tolinapant studies, based on data from preclinical models and an ongoing clinical trial [1] [2].
| Biomarker Category | Specific Biomarkers | Detection Method | Sample Type | Observed Change / Purpose |
|---|---|---|---|---|
| Target Engagement | cIAP1, cIAP2 protein levels | Western Blot | Tumor homogenates (preclinical), human biopsies | Degradation of cIAP1/2 confirms on-target drug effect [1]. |
| Apoptosis Activation | Cleaved Caspases, PARP cleavage | Western Blot | Tumor homogenates (preclinical), human biopsies | Increased levels indicate induction of apoptotic cell death [1]. |
| Immunogenic Cell Death | Cytokines (e.g., IL-2, IL-10), DAMPs | Cytokine Assays, Gene Expression Analysis | Cell culture supernatant, plasma, tumor biopsies | Increased pro-inflammatory cytokines; changes in gene expression consistent with immune activation [1] [3]. |
| Necroptosis Pathway | RIPK3, MLKL protein levels | Western Blot | Cell lines, tumor homogenates | Increased expression, especially when combined with hypomethylating agents, indicates lytic cell death [3]. |
| Pharmacokinetics | Tolinapant concentration | Mass Spectrometry | Human plasma | To characterize exposure and relationship to pharmacodynamic effects [2]. |
Here are detailed methodologies for key experiments cited in the biomarker studies.
This protocol is used to confirm that Tolinapant effectively engages its targets and induces cell death [1].
This method assesses Tolinapant's immunomodulatory effects in the tumor microenvironment [1].
The following diagram illustrates the core mechanism of action of Tolinapant and the subsequent biomarkers that can be analyzed in tumor biopsies.
The following table outlines the combination schedule of Tolinapant with standard radical chemoradiotherapy, including brachytherapy, as per the CRAIN trial protocol [1].
| Component | Schedule and Dosing |
|---|---|
| Tolinapant | Fixed-dose capsules taken orally once daily for 7 consecutive days on alternate weeks (weeks 1, 3, and 5) during chemoradiation. |
| Cisplatin | 40 mg/m² intravenously, once weekly during EBRT (5 weeks total). |
| External Beam Radiotherapy (EBRT) | 45 Gy in 25 fractions, delivered as one fraction per day, over 5 weeks. |
| Brachytherapy (BT) | Scheduled after completion of EBRT. Common schedules include: • 28 Gy in 4 fractions (High-Dose-Rate) • 34 Gy in 2 fractions (Pulsed-Dose-Rate) |
For researchers aiming to replicate or build upon this clinical approach, here is a detailed breakdown of the methodology.
The workflow below illustrates the sequential and concurrent timing of each treatment modality in this combination therapy.
The rationale for combining Tolinapant with chemoradiotherapy is rooted in overcoming apoptosis evasion, a hallmark of cancer.
The diagram below illustrates how Tolinapant enhances cell death in combination with radiotherapy and chemotherapy.
The combination of Tolinapant, a novel oral inhibitor of apoptosis protein (IAP) antagonist, with established chemoradiotherapy regimens represents a promising strategy to overcome treatment resistance and improve outcomes in locally advanced cancers. The rationale for this combination is rooted in the synergistic induction of apoptosis. While concurrent chemoradiotherapy with weekly Cisplatin (40 mg/m²) serves as a standard-of-care cytotoxic foundation in several malignancies, its efficacy is often limited by pathological evasion of apoptosis [1] [2]. Tolinapant targets this resistance mechanism by blocking cIAP1, cIAP2, and XIAP, thereby sensitizing tumor cells to cisplatin- and radiation-induced cell death [1] [3]. Preclinical studies in cervical carcinoma and head and neck squamous cell carcinoma (HNSCC) models demonstrated that the addition of Tolinapant to cisplatin and radiation significantly enhanced tumor growth inhibition and apoptosis, providing a strong justification for clinical translation [1].
The following tables summarize key efficacy, safety, and dosing data from available clinical trials investigating the Tolinapant combination.
Table 1: Summary of Clinical Trials Incorporating Tolinapant and Cisplatin-based Therapy
| Trial Name / Reference | Phase | Cancer Type | Patient Population | Key Treatment Components |
|---|---|---|---|---|
| CRAIN [1] | Ib | Cervical Cancer | Newly diagnosed, locally advanced | Tolinapant (escalating doses) + Cisplatin (40 mg/m² weekly) + EBRT + Brachytherapy |
| Emory University [3] [4] | Early | Head and Neck Cancer | Previously untreated, locally advanced, cisplatin-ineligible | Tolinapant (180 mg or 90 mg) + Definitive Radiotherapy (70 Gy in 35 fractions) |
| Feasibility Study [5] | II | Nasopharyngeal Carcinoma | Newly diagnosed | Cisplatin (40 mg/m² weekly) + IMRT (without Tolinapant) |
Table 2: Efficacy and Safety Outcomes from Clinical Trials
| Trial / Reference | Efficacy Outcomes | Safety and Tolerability |
|---|
| CRAIN (Cervical) [1] | Primary objective: Establish MTD and RP2D. Secondary: Safety, tolerability, and response rate. | DLTs included: Grade 4 neutropenia ≥7 days; Grade 3/4 febrile neutropenia; Grade 3/4 thrombocytopenia. | | Emory (HNSCC) [3] | At median 13.8 mos follow-up: 70% (7/10) patients disease-free. 2 pts developed distant metastases. | Well-tolerated. Common AEs: Radiodermatitis, fatigue, dysphagia, pain, dysgeusia, dry mouth. No tolinapant dose de-escalation required. | | Nasopharyngeal Study [5] | 1-yr OS: 95.5%; LRC: 95.5%; DMFS: 100%. 21/22 pts (95.5%) completed all 6 cisplatin cycles. | Acute toxicities generally mild/moderate. Grade 3 stomatitis: 27%. No renal impairment. |
This protocol characterizes the safety and initial efficacy of Tolinapant combined with standard cisplatin-based chemoradiotherapy [1].
3.1.1 Patient Selection
3.1.2 Treatment Schedule and Dosing
3.1.3 Key Assessments and Endpoints
This protocol evaluates Tolinapant as a radiation sensitizer in patients who are not candidates for cisplatin [3] [4].
3.2.1 Patient Selection
3.2.2 Treatment Schedule and Dosing
3.2.3 Key Assessments and Endpoints
The therapeutic synergy of this combination arises from targeting complementary apoptotic pathways. The diagram below illustrates the underlying molecular mechanism.
Diagram 1: Mechanism of Synergistic Apoptosis Induction. Cisplatin and Radiation cause DNA damage, initiating a strong apoptotic signal and caspase activation. Cancer cells often resist this by overexpressing IAPs, which block caspase function. Tolinapant binds to and antagonizes IAPs, relieving this inhibition and restoring the cell's ability to undergo apoptosis.
The overall workflow for implementing and monitoring this combination therapy in a clinical trial setting is outlined below.
Diagram 2: Clinical Trial Workflow for Combination Therapy. The protocol begins with careful patient selection and baseline assessments. During the 5-7 week treatment phase, radiotherapy, weekly cisplatin, and cyclic Tolinapant are administered concurrently. Patients undergo rigorous weekly safety and efficacy monitoring, with follow-up and data analysis to determine clinical and biological outcomes.
Early-phase trials indicate that the combination of Tolinapant with weekly cisplatin and radiotherapy is feasible and has a manageable safety profile. The CRAIN trial is pivotal in defining the RP2D for this triple combination in cervical cancer [1]. Furthermore, the activity of Tolinapant with radiotherapy alone in cisplatin-ineligible HNSCC patients suggests its potential as a potent radiosensitizer, making the case for its evaluation with less intensive chemotherapy regimens [3].
Critical considerations for future research include:
What are the most common DLTs observed with Tolinapant? The most common DLTs identified in clinical trials are Grade 3 or higher increased lipase (with or without increased amylase) [1]. Other notable severe (Grade ≥3) treatment-related adverse events include anemia and lymphopenia [1].
What is the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D)? In a Phase 1 study of patients with advanced solid tumors and lymphomas, the MTD was determined to be 210 mg/day, and the RP2D was set at 180 mg/day [1].
How should Tolinapant-induced toxicities be managed? The primary management strategy for DLTs is dose interruption and modification. In the pivotal Phase 1 trial, dosing was stopped due to DLTs at 270 mg/day, and the dose was reduced for subsequent patients [1]. Adherence to the defined RP2D of 180 mg/day is crucial for minimizing risks.
What are the common, lower-grade adverse events researchers should anticipate? The most frequent treatment-related adverse events are generally low-grade and include fatigue (33%), vomiting (31%), and nausea (27%) [1]. Proactive monitoring and supportive care for these symptoms are recommended.
The table below summarizes the key quantitative data on DLTs and established doses from clinical trials.
| Aspect | Details |
|---|---|
| Maximum Tolerated Dose (MTD) | 210 mg/day [1] |
| Recommended Phase 2 Dose (RP2D) | 180 mg/day [1] |
| Key Dose-Limiting Toxicities (DLTs) | Grade 3 or 4 increased lipase/amylase; Grade 3 or 4 febrile neutropenia; Grade 3 or 4 thrombocytopenia; Other related Grade 3/4 adverse events [1] [2] |
| Common Treatment-Related Adverse Events | Fatigue (33%), Vomiting (31%), Nausea (27%) [1] |
| Other Notable Grade ≥3 Events | Anemia (13%), Increased lipase (11%), Lymphopenia (9%) [1] |
For researchers designing preclinical or clinical studies, the following methodology outlines how DLTs are typically assessed for Tolinapant, based on the protocol from the CRAIN Phase 1b trial [2].
The diagram below illustrates the mechanism of action of Tolinapant and the postulated pathway leading to its dose-limiting toxicities.
| Question Category | Specific Question & Brief Answer |
|---|
| General Combination Therapy | Q: What is the rationale for combining Tolinapant with other agents? A: Preclinical data suggests that combining Tolinapant with a hypomethylating agent (HMA) like decitabine may have synergistic activity. Decitabine can re-express genes critical for necroptosis, potentially enhancing Tolinapant's anti-tumor effect in T-cell lymphoma models [1]. | | Toxicity & Safety Profile | Q: What is the safety profile of Tolinapant monotherapy? A: In a phase 2 trial, single-agent Tolinapant had a manageable safety profile. The most common treatment-emergent adverse events included increased lipase, rash, and increased amylase. Severe (Grade ≥3) toxicities were less common [2]. | | Toxicity & Safety Profile | Q: What is the safety rationale for combining Tolinapant with oral decitabine/cedazuridine? A: This combination is considered because there are minimal overlapping toxicities between the drugs and no expected drug-drug interactions, which could help in managing overall toxicity [1]. | | Clinical Trial Design | Q: How are doses for Tolinapant combination therapy determined to minimize toxicity? A: Phase 1 trials use specific designs to find the Recommended Phase 2 Dose (RP2D). The primary goal is to assess safety and identify the maximum tolerated dose by monitoring for Dose-Limiting Toxicities (DLTs) over a defined period [1] [3]. |
The following tables summarize key toxicity data from clinical trials to inform your risk assessment and monitoring plans.
Table 1: Common Treatment-Emergent Adverse Events (TEAEs) with Tolinapant Monotherapy (Phase 2 ASTX660-01 Trial) [2]
| Adverse Event (Any Grade) | Incidence in PTCL Patients (n=99) | Incidence in CTCL Patients (n=51) |
|---|---|---|
| Increased Lipase | 35.4% | 37.3% |
| Rash | 26.3% | 25.5% |
| Increased Amylase | 27.3% | 23.5% |
| Fatigue | 16.2% | Information Not Specific |
| Increased AST | 16.2% | 15.7% |
| Increased ALT | 15.2% | 15.7% |
| Diarrhea | 10.1% | 17.6% |
Table 2: Common Grade 3 or Higher TEAEs and Dose-Limiting Toxicity (DLT) Criteria [3] [2]
| Toxicity of Interest | Frequency (All PTCL & CTCL Patients) | DLT Criteria (Typically Grade 3 or 4) |
|---|---|---|
| Increased Lipase (Grade ≥3) | 15.3% | Any other Grade 3 or 4 AE judged related to Tolinapant. |
| Rash (Grade ≥3) | 10.7% | - |
| Increased Amylase (Grade ≥3) | 6.7% | - |
| Hematological Toxicities (Grade ≥3) | 4.0% - 4.7% | Grade 4 neutropenia ≥7 days; Grade 3/4 febrile neutropenia; Grade 3/4 thrombocytopenia. |
Here are detailed methodologies for key experiments and monitoring procedures cited in the clinical trials.
This methodology is based on the This compound-03 (NCT05403450) phase 1/2 trial design [1].
This protocol is synthesized from the observed toxicity profiles in published trials [3] [2].
The following diagrams, created with Graphviz, illustrate the key workflows and decision pathways for managing Tolinapant combination therapy.
This diagram outlines the workflow for monitoring and managing adverse events during therapy.
This diagram illustrates the proposed biological mechanism behind the combination therapy.
This detailed methodology for quantifying Tolinapant in human plasma is designed to minimize matrix effects [1] [2].
Sample Preparation (Liquid-Liquid Extraction)
LC-MS/MS Analysis
The following diagram illustrates the complete experimental workflow.
The method was validated per FDA guidelines. The table below summarizes key performance metrics related to matrix effects and precision [1] [2].
| Validation Parameter | Result / Value | Description / Implication |
|---|---|---|
| Linear Range | 1 – 500 ng/mL | Broad quantitative range (r² = 0.999) |
| Precision (Intra- & Inter-day) | < 11.4% CV | Acceptable reproducibility across runs |
| Matrix Effect (Normalized) | Negligible | Minimal ion suppression/enhancement due to effective use of IS |
| Mean Recovery | 85.1 – 94.4% | High and consistent extraction efficiency |
Q1: Why is a stable isotope-labeled internal standard (SIL-IS) critical for this method? The use of d4-tolinapant is the most important factor for controlling matrix effects [2]. The SIL-IS has nearly identical chemical and physical properties to the analyte, so it co-extracts and co-elutes with tolinapant. Any ion suppression or enhancement from the plasma matrix will affect both the analyte and the IS similarly. By using the peak area ratio (analyte/IS) for quantification, these variations are effectively compensated, ensuring accuracy and precision.
Q2: Can I use a different extraction technique, like solid-phase extraction (SPE) or protein precipitation (PPT)? The validated method uses liquid-liquid extraction (LLE) with MTBE, which was proven to provide high recovery and negligible matrix effects [1] [2].
Q3: What should I do if I suspect matrix effects in my lab's setup? To investigate matrix effects in your own implementation, you can perform a post-extraction addition experiment:
The core strategy of using a stable isotope-labeled internal standard with optimized liquid-liquid extraction and chromatography is highly effective for controlling matrix effects in Tolinapant bioanalysis.
The table below summarizes the core characteristics of Tolinapant as gathered from the latest research:
| Attribute | Description |
|---|---|
| Other Name(s) | ASTX660 [1] [2] |
| Mechanism of Action | Non-peptidomimetic dual antagonist of cellular IAPs (cIAP1/2) and X-linked IAP (XIAP) [1] [2]. |
| Primary Effect | Induces cancer cell death and enhances immune cell activity, particularly in a TNF-α-dependent manner [1]. |
| Relevant Pathways | Intrinsic (mitochondrial) and Extrinsic apoptosis pathways [3]. |
While exact lab protocols are not detailed, recent studies describe specific methodologies for using Tolinapant in combination with cell therapies. You can adapt these conceptual workflows for your experiments.
This methodology is based on a 2025 study investigating Tolinapant combined with CAR-T, TCR-T, or CAR-NK cells [1].
Key Experimental Notes:
This approach is based on an early-phase clinical trial in head and neck cancer, which can inform in vivo study design [4].
Key Experimental Notes:
Q1: The anti-tumor effect of my cell therapy is not being enhanced by Tolinapant. What could be wrong?
Q2: My in vivo model shows no significant benefit from adding Tolinapant to radiotherapy. How can I improve the model?
Mechanism of Action Tolinapant is an oral, non-peptidomimetic antagonist of cellular and X-linked Inhibitor of Apoptosis Proteins (cIAP1/2 and XIAP). By promoting apoptosis and inducing necroptosis in T-cell lymphoma models, it has shown clinical activity in relapsed/refractory lymphomas [1].
Summary of Common Adverse Events The table below summarizes the most frequent treatment-related adverse events (AEs) from the phase 1/2 clinical trial (NCT02503423). Data is primarily from patients with relapsed/refractory Peripheral T-Cell Lymphoma (PTCL) and Cutaneous T-Cell Lymphoma (CTCL) receiving the recommended Phase 2 dose (RP2D) of 180 mg daily on a weekly schedule [2] [1].
| Adverse Event | All Grades Incidence (PTCL) | All Grades Incidence (CTCL) | Grade 3+ Incidence (Pooled) | Notes / Management Context |
|---|---|---|---|---|
| Increased Lipase | 35.4% [2] | 37.3% [2] | 15.3% [2] | Often asymptomatic; monitor levels. |
| Rash | 26.3% [2] | 25.5% [2] | 9% [2] | More common in CTCL; manage supportively. |
| Increased Amylase | 27.3% [2] | 23.5% [2] | 6.7% [2] | Often asymptomatic; monitor levels. |
| Fatigue | 16.2% [2] | Information missing | Information missing | Reported in phase 1; most were low grade [3]. |
| Increased ALT | 15.2% [2] | 15.7% [2] | Information missing | Information missing |
| Increased AST | 16.2% [2] | 15.7% [2] | Information missing | Information missing |
| Diarrhea | 10.1% [2] | 17.6% [2] | 0% (G3+) [1] | Mostly low grade; manage supportively. |
| Nausea | 9.1% [2] | 11.8% [2] | 0% (G3+) [1] | Mostly low grade; manage supportively. |
| Vomiting | Information missing | Information missing | 0% (G3+) [1] | Reported in phase 1; most were low grade [3]. |
Dose-Limiting Toxicities (DLTs) & Maximum Tolerated Dose (MTD)
What is the recommended schedule for administering Tolinapant? The established schedule in the phase 2 trial is 180 mg taken orally once daily on Days 1-7 and 15-22 of each 28-day cycle [2] [1]. This "one week on, one week off" approach helps manage chronic toxicity.
How should pancreatic enzyme elevation be managed?
What supportive care is recommended for gastrointestinal events like nausea, vomiting, and diarrhea? The clinical data indicates that nausea, vomiting, and diarrhea are typically low-grade (Grade 1-2) and can be managed with standard supportive care [1]. Prophylactic use of antiemetics at the start of each cycle should be considered per institutional standards.
Are there any unique immune-related adverse events to monitor? Yes, although less common, the following have been reported [2]:
Recommended Safety Assessments per Protocol (CRAIN Trial) The CRAIN trial protocol provides a framework for safety monitoring in combination regimens. The DLT assessment period was 12 weeks from the start of treatment, with the following events considered DLTs if related to Tolinapant [4] [5]:
Diagram: Tolinapant Safety Monitoring & Management Pathway The following diagram outlines a logical workflow for managing key adverse events based on the clinical trial data.
| Trial Feature | CRAIN Trial (Cervical Cancer) | Head & Neck Cancer Trial |
|---|---|---|
| Trial Phase & Design | Phase Ib, TiTE-CRM dose-escalation [1] | Early-phase, single-arm [2] |
| Combination Treatment | Standard radical chemoradiotherapy (Cisplatin + Radiotherapy) [1] | Definitive Radiotherapy [2] |
| DLT Assessment Period | 12 weeks from the start of treatment [1] [3] | Not explicitly stated, but treatment was well-tolerated throughout [2] |
| Primary DLT Objective | Establish the maximum tolerated dose and a recommended Phase II dose (RP2D) [1] | Evaluate safety and feasibility of the combination [2] |
For the CRAIN trial, any of the following events occurring after the first dose of Tolinapant can constitute a DLT if assessed by the investigator as definitely or probably related to Tolinapant [1] [3]:
Hematologic Toxicities:
Non-Hematologic Toxicities:
The assessment uses Common Terminology Criteria for Adverse Events (CTCAE) version 5 [1]. Clinical judgment is the final arbiter for categorizing a suspected DLT [1].
The diagram below outlines the workflow for DLT assessment in a 12-week period, as used in the CRAIN trial.
The 12-week DLT assessment period in the CRAIN trial is a notable design choice. In traditional Phase I trials for cytotoxic chemotherapy, the DLT observation period is often limited to the first treatment cycle (typically 3-4 weeks) [4].
The determined MTD and recommended Phase II dose (RP2D) for Tolinapant can vary depending on the specific clinical trial and the treatment regimen being tested. The table below summarizes the key data from the available sources:
| Clinical Context | Dosing Schedule | Maximum Tolerated Dose (MTD) | Recommended Phase II Dose (RP2D) | Citation |
|---|---|---|---|---|
| Monotherapy for Advanced Solid Tumors & Lymphomas (NCT02503423) | 7 days on/7 days off in 28-day cycles | 210 mg/day | 180 mg/day [1] | |
| Combination with Chemoradiotherapy for Cervical Cancer (CRAIN Trial) | Daily on alternate weeks (weeks 1, 3, 5) during chemoradiation | Under investigation | Dose escalation ongoing [2] |
The following diagram illustrates the dose-escalation design used in the Phase I trial of Tolinapant monotherapy (NCT02503423), which led to the identification of the 180 mg RP2D.
What constitutes a Dose-Limiting Toxicity (DLT) in these trials? In the CRAIN trial, DLTs are defined as specific adverse events occurring within the first 12 weeks of treatment that are considered related to Tolinapant. These include, but are not limited to: Grade 4 neutropenia lasting ≥7 days, Grade 3 or 4 febrile neutropenia, Grade 3 or 4 thrombocytopenia, and any other Grade 3 or 4 non-hematological adverse event (with some exceptions) deemed related to the study drug [2].
Why are there different recommended doses for different trials? The RP2D is not an absolute fixed value but is determined within the context of a specific treatment regimen. The 180 mg dose in the monotherapy trial was established for a "7 days on/7 days off" schedule [1]. When Tolinapant is combined with other therapies like cisplatin and radiotherapy (as in the CRAIN trial), the overlapping toxicities require a fresh evaluation to find a new safe and effective dose, which is why a separate dose-escalation phase is necessary [2].
The following method was developed and validated to support Phase I/II clinical trials for Tolinapant (ASTX660) [1] [2].
| Validation Parameter | Result / Condition |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linear Range | 1 - 500 ng/mL (r² = 0.999) [1] [2] |
| Extraction Method | Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether [2] |
| Chromatography Column | Acquity BEH C18 (1.7 µM, 50 mm × 2.1 mm i.d.) [1] [2] |
| Mobile Phase | 0.1% formic acid in water + 0.1% formic acid in acetonitrile (gradient elution) [2] |
| Mass Spectrometry | Positive turbo ion spray ionisation; Multiple Reaction Monitoring (MRM) mode [1] [2] |
| Tolinapant MRM Transition | 540.5 → 439.3 [2] |
| Internal Standard | d4-tolinapant [1] [2] |
| Mean Extraction Recovery | 85.1% - 94.4% [1] [2] |
| Matrix Effect | Negligible [1] [2] |
| Intra-/Inter-day Precision (CV) | < 11.4% [1] [2] |
Here is the step-by-step sample preparation and analysis procedure as described in the validated method [2]:
This workflow can be visualized in the following diagram:
| Question / Issue | Explanation / Solution |
|---|---|
| The recovery of 85.1-94.4% seems low. Is this acceptable? | Yes. Recovery does not need to be 100%, but it should be consistent, precise, and reproducible. This validated range of 85.1% to 94.4% is considered excellent for a bioanalytical method and indicates highly consistent extraction efficiency [1] [2]. |
| What could cause recovery to fall outside this validated range? | Inconsistent technique during the liquid-liquid extraction or evaporation steps is a common cause. Ensure the vortex mixing time and speed, as well as the nitrogen flow rate and temperature during evaporation, are strictly followed. |
| The method shows negligible matrix effects. Why is this important? | Matrix effects can suppress or enhance the ion signal of the analyte, leading to inaccurate quantification. "Negligible matrix effects" means the method is highly selective and that co-extracted substances from plasma do not interfere with the measurement of tolinapant, ensuring the accuracy of the results [1] [2]. |
| What is the role of the d4-tolinapant Internal Standard? | The stable isotope-labeled internal standard (d4-tolinapant) corrects for variability in sample preparation (like extraction efficiency) and instrument analysis. Its nearly identical chemical properties to tolinapant mean any losses or fluctuations affect both equally, improving the precision and accuracy of the quantification. |
To provide a broader context for researchers, Tolinapant is a non-peptidomimetic dual antagonist of cellular (cIAP) and X-linked (XIAP) Inhibitor of Apoptosis proteins. It promotes apoptosis (programmed cell death) in cancer cells by inhibiting these key regulatory proteins [3] [4] [5]. The following diagram outlines this core mechanism of action.
The following table summarizes key quantitative data on lymphopenia associated with Tolinapant from a Phase 1 clinical trial [1]:
| Parameter | Details |
|---|---|
| Reported Incidence | 9% of patients (Grade 3 or higher, treatment-related) [1]. |
| Grade | Grade 3 or higher [1]. |
| Clinical Context | Observed in a Phase 1 dose-escalation study; majority of patients had advanced solid tumors; recommended Phase 2 dose was set at 180 mg/day [1]. |
Clinical trial protocols provide guidance on how to monitor for and manage hematological toxicities like lymphopenia.
The flowchart below outlines the general decision-making logic for managing significant hematological adverse events like lymphopenia during Tolinapant therapy, based on clinical trial principles:
For researchers investigating the immunomodulatory effects of Tolinapant, the following workflow, derived from a published study, details how to profile immune cell changes in response to the drug [4]:
The quantitative data on tolinapant's interaction potential is primarily derived from exclusion criteria of clinical trials, which provide the clearest guidance on medications to avoid.
| Aspect of Assessment | Key Findings & Data | Clinical Context / Source |
|---|---|---|
| Overall Interaction Potential | Manageable safety profile; no severe interactions identified in early trials [1]. | Phase 1 trial in advanced cancers & lymphomas [1]. |
| Known Metabolic Pathway | CYP3A4 interaction suspected. Concomitant use of strong CYP3A4 inhibitors/inducers is prohibited within 2 weeks of trial start [2]. | Trial protocol for combination therapy in Peripheral T-Cell Lymphoma (PTCL) [2]. |
| Excluded Concomitant Therapies | Prior therapy with other IAP antagonists is not permitted [3]. | Trial protocol for solid tumors and lymphomas [3]. |
| Interaction with Specific Drug Classes | Use of monoclonal antibodies requires a washout period (typically 4 weeks) before starting tolinapant [3]. | Trial protocol for solid tumors and lymphomas [3]. |
For researchers designing experiments to investigate tolinapant's drug interactions, the following methodologies from clinical trials can serve as a reference.
This protocol outlines the structure used in clinical trials to manage and assess potential drug interactions [3] [2].
This preclinical methodology is inferred from research exploring tolinapant's mechanism of action and its enhancement by other agents [4].
Understanding tolinapant's mechanism is key to anticipating its interaction potential. The following diagram illustrates its core action and the context for combination therapies.
The core mechanism involves promoting cancer cell death. Its interaction potential in combinations is context-dependent [4]:
FAQ 1: What is the clinical evidence for tolinapant's safety in combination with other drugs? Early-phase trials show tolinapant can be safely combined with definitive radiotherapy and chemotherapy. The most common adverse events were consistent with standard chemoradiotherapy (e.g., fatigue, nausea, dysphagia), with no unexpected severe interactions reported [5] [1].
FAQ 2: Are there any specific patient populations where drug interactions with tolinapant are a greater concern? Yes, patients with specific comorbidities or conditions are excluded from trials, indicating a higher potential risk. These include [3] [2]:
FAQ 3: A patient on the trial needs to start a new medication. What is the recommended action? The protocol should mandate a review of all new concomitant medications by the study's medical monitor. For drugs known to be strong CYP3A4 inhibitors/inducers, alternative medications should be sought. If unavailable, the potential risks and need for dose modification or participant withdrawal must be assessed [2].
Tolinapant and traditional chemotherapeutic agents work through fundamentally different mechanisms, as illustrated below.
The key distinction is that chemotherapy is broadly cytotoxic, while Tolinapant is targetedly pro-apoptotic and immunomodulatory [1] [2]. Chemotherapy agents like cisplatin cause DNA damage in all rapidly dividing cells, leading to apoptosis but also significant toxicity to healthy tissues and potential immune suppression [1]. In contrast, Tolinapant is an oral SMAC mimetic designed to specifically block Inhibitor of Apoptosis Proteins (IAPs), thereby re-activating the natural process of apoptosis in cancer cells [3] [1]. Furthermore, preclinical and clinical evidence suggests it can stimulate the immune system, a property not associated with traditional chemotherapy [3].
The table below summarizes key experimental findings on Tolinapant from the available search results.
| Aspect | Experimental Findings for Tolinapant |
|---|---|
| Clinical Safety & Feasibility | Well-tolerated in combination with definitive radiotherapy in a Phase I/II trial for HNSCC; most common adverse events were radiodermatitis, fatigue, dysphagia, pain, dysgeusia, and dry mouth [3]. |
| Clinical Efficacy (Early Trial) | At a median follow-up of 13.8 months, 70% (7 out of 10) of cisplatin-ineligible patients with locally advanced HNSCC remained free of disease [3]. |
| Immunomodulatory Effect | A burst of activated (CD38+HLA-DR+) CD8+ T lymphocytes was observed in 40% of patients during treatment [3]. |
| Preclinical Pharmacokinetics | Demonstrated oral bioavailability in rodents and non-human primates (12–34% at 5 mg/kg). Efficacy and on-target engagement (reduction of cIAP1 protein) were shown in mouse xenograft models [4]. |
For researchers, understanding the methodology behind the data is critical. Here are the key protocols from the studies cited:
The data below summarizes key findings from the phase 2 ASTX660-01 trial (NCT02503423), which evaluated single-agent tolinapant in relapsed/refractory PTCL and CTCL [1].
| Parameter | Peripheral T-Cell Lymphoma (PTCL) | Cutaneous T-Cell Lymphoma (CTCL) |
|---|---|---|
| Evaluable Patients (n) | 96 | 50 |
| Best Overall Response Rate (ORR) | 22.9% | 28.0% |
| Complete Response (CR) Rate | 9.4% | 4.0% |
| Partial Response (PR) Rate | 13.5% | 24.0% |
| Stable Disease (SD) Rate | 16.7% | 52.0% |
| Disease Progression | 60.4% | 20.0% |
| Median Duration of Response (DOR) | 6.5 months (range: 1.5-45.1) | 8.8 months (range: 1.0-43.0) |
| Median Time to Response | 56.0 days (range: 48-173) | 55.5 days (range: 20-258) |
| Median Progression-Free Survival (PFS) | 1.8 months | 5.5 months |
| Common Any-Grade AEs ( >15%) | Increased lipase (35.4%), rash (26.3%), fatigue (16.2%) | Increased lipase (37.3%), rash (25.5%), diarrhea (17.6%) |
Tolinapant is a novel, oral, non-peptidomimetic antagonist of cellular Inhibitor of Apoptosis Proteins (cIAP1/2 and XIAP) [2] [1]. Its mechanism to induce apoptosis in cancer cells can be summarized as follows:
For the phase 2 this compound-01 trial, the methodology was as follows [1]:
The table below summarizes the key experimental data from a syngeneic mouse model of T-cell lymphoma (TCL).
| Experimental Model | Treatment | Key Finding (Regression) | Proposed Primary Mechanism | Citation |
|---|---|---|---|---|
| Syngeneic mouse TCL (BW5147 cells in immunocompetent AKR/J mice) | Tolinapant (oral, daily) | 100% complete regression (10/10 mice) by day 15; all mice remained tumor-free 30 days post-treatment. | Immunomodulatory: dependent on an intact immune system. | [1] [2] |
This study highlights that Tolinapant's single-agent activity leading to complete regression was exclusively observed in the presence of a functional immune system. The same effect was not achievable through direct cell killing alone in immunodeficient models, underscoring a significant differentiator in its mechanism [2].
Tolinapant is a potent, non-peptidomimetic antagonist of cellular IAP1/2 (cIAP1/2) and XIAP [1] [3]. Its efficacy in syngeneic models is linked to a dual mechanism:
The diagram below illustrates how Tolinapant's direct antagonism of IAPs leads to tumor cell death and subsequent immune system activation.
The key findings for Tolinapant are based on the following experimental setup [2]:
The search results confirm that other IAP antagonists (e.g., LCL-161, Xevinapant, Birinapant) are in clinical development but do not provide head-to-head comparisons of complete regression rates in similar syngeneic models [4].
For a comprehensive comparative guide, you may need to consult additional resources:
Tolinapant is an oral antagonist of cellular IAPs (cIAP1/2) and XIAP. Its novel mechanism combines direct induction of immunogenic cell death with enhancement of adaptive immunity, notably via IL-2.
The table below summarizes the core comparison.
| Feature | Tolinapant (Novel Agent) | Standard Chemotherapy (e.g., CHOP) |
|---|---|---|
| Primary Mechanism | Dual: Antagonizes IAPs to induce immunogenic cell death (apoptosis & necroptosis) and modulates immune system (e.g., enhances IL-2 production). [1] | Broad cytotoxic: Non-specifically kills rapidly dividing cells. |
| Effect on Immune System | Immunostimulatory. Activates both innate and adaptive immunity; enhances IL-2 secretion from T cells, boosting anti-tumor response. [1] | Immunosuppressive. Often depletes immune cells, leading to increased infection risk. |
| Therapeutic Goal | Achieve durable tumor regression by directly killing cancer cells and engaging the body's immune system. [1] | Shrink tumors through direct cytotoxicity. |
| Key Supporting Data | Complete regressions in syngeneic mouse models; increased IL-2 in human PBMC assays; phase 2 clinical activity in R/R PTCL and CTCL. [1] [2] | Historical benchmark for initial treatment, but limited efficacy in R/R settings. |
| FDA Status | Orphan Drug Designation for T-cell lymphomas (2020); Phase 2 trial ongoing (NCT02503423). [2] | Long-established standard of care. |
Experimental evidence from preclinical and clinical studies supports the role of IL-2 in tolinapant's efficacy.
| Experimental Model / Context | Key Finding Related to IL-2 / Immune Response | Experimental Readout | Source / Context |
|---|---|---|---|
| Human PBMCs (in vitro) | Dose-dependent increase in IL-2 production upon T-cell stimulation. | IL-2 levels were similar to those induced by an anti-PD-1 antibody. [1] | Figure 3A-B in [1] |
| Human CD8+ T Cells (in vitro) | Increased secretion of IL-2 and decreased expression of immunosuppressive IL-10. | Cytokine analysis of isolated T-cell cultures. [1] | Figure 3D in [1] |
| BW5147 Syngeneic Mouse Model (in vivo) | Complete tumor regressions that were durable; effect was absent in immunocompromised mice. | 10/10 mice showed complete regression (CR); all remained tumor-free 30 days post-treatment. [1] | Figure 2D-E in [1] |
| Patient Plasma (Clinical) | Increase in immunogenic cell death and T-cell chemoattractant markers (e.g., CXCL10/IP-10). | Plasma protein analysis from patients with peripheral TCL in a phase 2 trial. [3] | Confirmed clinical relevance of preclinical findings. |
To ensure reproducibility for researchers, here are the methodologies for key experiments cited.
The diagram below illustrates the mechanism by which tolinapant kills tumor cells and promotes an immune response, culminating in enhanced IL-2 production and a robust anti-tumor immune attack.
Emerging research indicates a promising strategy to enhance tolinapant's efficacy by overcoming epigenetic-based resistance.
Tolinapant represents a shift in TCL treatment towards engaging the immune system. Its ability to enhance IL-2 and induce immunogenic cell death offers a promising path, particularly in relapsed/refractory settings where current therapies fail.
The table below outlines the distinct mechanisms and clinical roles of Tolinapant and Cisplatin.
| Feature | Tolinapant (ASTX660) | Cisplatin |
|---|---|---|
| Drug Class | IAP (Inhibitor of Apoptosis Protein) antagonist [1] [2] | Alkylating agent / Platinum compound [3] [4] |
| Primary Mechanism | Promotes apoptosis (programmed cell death) by blocking cIAP1/2 and XIAP; can downregulate NF-kB and enhance anti-tumor immunity [1] [2]. | Causes DNA cross-links and strand breaks, disrupting DNA replication and synthesis, leading to cell death [3] [5]. |
| Primary Clinical Role | Investigational agent in phase 1/2 trials, studied in combination with radiotherapy or chemotherapy [1] [2]. | FDA-approved and widely used standard-of-care for various solid tumors, both as monotherapy and in combination regimens [3] [4]. |
| Key Combination Findings | With RT in HNSCC: 70% (7/10) patients disease-free at 13.8 mos median follow-up [1]. Preclinically, synergizes with cisplatin/RT in cervical cancer models [2]. | Highly effective in testicular cancer (often curative); cornerstone for ovarian, bladder, head/neck, lung, and cervical cancers [3] [5]. |
The following table compares efficacy and safety outcomes from recent Tolinapant combination therapy trials with the known profile of Cisplatin.
| Aspect | Tolinapant in Clinical Trials | Cisplatin |
|---|---|---|
| Reported Efficacy | HNSCC Trial (Tolinapant + RT): 70% (7/10) patients remained disease-free at a median follow-up of 13.8 months [1]. | High efficacy in specific cancers (e.g., curative potential in testicular cancer); however, efficacy can be limited by acquired resistance [5]. |
| Common Adverse Events | In combination with RT: Radiodermatitis, fatigue, dysphagia, pain, dysgeusia, dry mouth (similar to standard chemoradiotherapy) [1]. | Severe nausea & vomiting, nephrotoxicity, peripheral neuropathy, ototoxicity, myelosuppression [3] [4]. |
| Notable Toxicities | Treatment was well-tolerated in a small cohort; no dose de-escalations were required [1]. | Black Box Warnings for severe renal toxicity, severe nausea/vomiting, peripheral neuropathy, and myelosuppression [4]. |
The methodologies from key studies provide context for the data above.
The diagrams below illustrate the distinct mechanisms of action for each drug and the general workflow of a combination therapy trial.
The available data suggests that Tolinapant is not being developed as a direct replacement for Cisplatin, but rather as a complementary agent with a synergistic mechanism of action.
The following table summarizes the key experimental findings from preclinical studies on Tolinapant, as cited in the CRAIN trial protocol [1] [2]:
| Experimental Model | Treatment Conditions | Key Quantitative Findings | Reported Outcome |
|---|
| In vitro: Panel of cervical carcinoma cell lines | Tolinapant alone and with Cisplatin + Radiation | - cIAP1 depletion
The search results provide details on the methodologies used in the key experiments that support Tolinapant's efficacy.
1. In Vitro Protocol: Cervical Carcinoma Cell Line Studies
2. In Vivo Protocol: Xenograft Model Studies
Tolinapant is an antagonist of cellular Inhibitor of Apoptosis Proteins (cIAP1, cIAP2, and XIAP). The following diagram illustrates its mechanism of action in cervical cancer cells, particularly in combination with standard therapies.
Tolinapant's primary mechanism is balanced inhibition of IAPs, which promotes apoptosis. A putative secondary mechanism is the down-regulation of NF-κB, an important pro-survival and inflammatory pathway regulator in cervical cancer [1] [2]. This dual action provides a strong rationale for its synergistic effect with standard therapies.
The available data is promising but comes with specific limitations you should consider:
The table below summarizes the available Objective Response Rate (ORR) data and key findings from clinical trials of Tolinapant.
| Cancer Type / Trial Focus | Phase | Reported ORR | Key Findings / Trial Status |
|---|---|---|---|
| Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) [1] [2] | 1/2 | >20% (as a single agent) | An ongoing Phase 1/2 study demonstrated an ORR of over 20% with single-agent Tolinapant [1] [2]. |
| Advanced Solid Tumors or Lymphomas [3] | 1 | Not specified | Established the recommended Phase 2 dose (180 mg/day). One patient with cutaneous T-cell lymphoma had clinically meaningful improvement in skin lesions; 10 patients achieved stable disease [3]. |
| PTCL (Combination Therapy) [1] [2] | 1/2 | Not yet available | Evaluating Tolinapant in combination with oral decitabine/cedazuridine. The study is ongoing, with primary completion estimated for December 2025 [1] [2]. |
| Advanced Head and Neck Cancer with Radiotherapy [4] | Early-phase | Not the primary endpoint | The combination was well-tolerated. At a median follow-up of 13.8 months, 70% of patients (7 out of 10) remained free of disease [4]. |
For a clearer understanding of the data, here are the methodologies from the key trials cited.
Tolinapant is an oral, non-peptidomimetic antagonist of cellular and X-linked Inhibitor of Apoptosis Proteins (cIAP1/2 and XIAP). The following diagram illustrates its mechanism of action in inducing cell death.
The diagram shows that Tolinapant promotes two forms of programmed cell death:
The clinical development of Tolinapant is actively exploring its potential in various areas:
The table below summarizes the key findings from recent clinical trials involving Tolinapant.
| Trial Context | Phase | Patient Population | Reported Efficacy Outcomes | Key Survival Data | Source/Reference |
|---|---|---|---|---|---|
| Combination with Radiotherapy [1] | Early-phase | 10 cisplatin-ineligible pts with locally advanced HNSCC | 70% (7/10 pts) remained free of disease at a median follow-up of 13.8 months | Median PFS and OS not yet reported | [1] |
| Monotherapy in Advanced Cancers/Lymphomas [2] | Phase 1 | 45 pts with advanced solid tumors or lymphomas | 1 pt with Cutaneous T-Cell Lymphoma had clinically meaningful improvement; 10 pts had stable disease | Median PFS: 55 days; Median OS: 265 days | [2] |
Tolinapant (ASTX660) is an oral, non-peptidomimetic antagonist of cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP) [2]. IAPs are frequently overexpressed in tumor cells, promoting cell survival and contributing to resistance against chemotherapy and radiotherapy [2]. By inhibiting these proteins, Tolinapant blocks their pro-survival signals and promotes the induction of apoptosis (programmed cell death) in cancer cells [2].
This mechanism provides a strong rationale for combining Tolinapant with other cancer treatments like radiation therapy, as it can counteract the tumor's inherent defenses. A preclinical study on head and neck cancer models suggested that combining an IAP antagonist with radiation could enhance anti-tumor immunity [1].
The following details the methodology from a recent clinical trial combining Tolinapant with definitive radiotherapy [1]:
To better visualize the drug's mechanism and the structure of the clinical trial discussed, here are two diagrams created using Graphviz.
Tolinapant is a novel, nonpeptidomimetic antagonist of cellular IAP1/2 (cIAP1/2) and X-linked IAP (XIAP). Its single-agent activity in T-cell lymphoma (TCL) is linked to a dual mechanism of action: direct induction of cancer cell death and immunomodulation of the tumor microenvironment [1].
The table below summarizes the key evidence supporting its mechanism:
| Aspect | Evidence and Findings |
|---|---|
| Target Engagement | Dose-dependent degradation of cIAP1 and antagonism of SMAC binding to XIAP confirmed in mouse and human T-cell lymphoma lines [1]. |
| Cell Death Induction | Induces apoptosis; efficacy is enhanced by exogenous TNF-α. Can synergistically induce necroptosis in bladder cancer cells when apoptosis is inhibited [1] [2]. |
| Immunomodulatory Role | Acts as an immunomodulatory molecule, inducing complete tumor regression in syngeneic TCL models only with an intact immune system. Remodels the tumor immune microenvironment by activating innate and adaptive immunity [1]. |
| Clinical Corroboration | Treatment in a clinical trial (NCT02503423) induced changes in gene expression and cytokine profiles in human tumor biopsies, consistent with immune modulation [1]. |
| Combination with Cell Therapy | Preclinical data shows it can enhance the anti-tumor activity of cell therapies, including CAR-T cells [3]. |
Current clinical trials are designed to further explore and validate biomarkers for tolinapant. The following trials include specific biomarker objectives:
Although specific gene expression signatures for tolinapant are not detailed in the public documents, the available information suggests a pathway for your validation efforts.
The diagram above illustrates that biomarker discovery for tolinapant should extend beyond the direct apoptosis pathway. A comprehensive strategy should include immune-related gene expression panels, cytokine profiling, and analysis of cell death markers in tumor tissue [1].
| Cancer Model / Cell Line | Experimental Context | Key Degradation Findings | Citation |
|---|---|---|---|
| Colorectal Cancer Models (e.g., LoVo, HCT116) | In vitro | Potent and rapid downregulation of cIAP1. | [1] [2] |
| T-cell Lymphoma (TCL) Models (e.g., mouse BW5147, human HH) | In vitro & In vivo | Dose-dependent degradation of cIAP1; single oral dose in mice led to cIAP1 degradation in tumors as early as 2 hours post-dose. | [3] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | In vitro | Induces cIAP1 depletion and cell death. | [4] |
| Cervical Carcinoma Models | In vitro | Causes cIAP1 depletion. | [5] |
To evaluate the data, understanding the underlying experimental methods is crucial. Here are the protocols from the cited studies:
Tolinapant is a non-peptidomimetic antagonist that targets cellular IAPs (cIAP1, cIAP2) and XIAP. Its mechanism leads to cIAP1 degradation and induction of cell death, as illustrated below.
While direct head-to-head kinetic comparisons are scarce, the literature highlights features that distinguish Tolinapant:
A true, direct comparison of cIAP1 degradation kinetics (e.g., measuring degradation rates and half-lives side-by-side under identical conditions) between Tolinapant and other IAP antagonists like Birinapant or Xevinapant is not available in the searched literature. Future studies could focus on:
The following table summarizes the known binding affinity data for Tolinapant, as reported in the scientific literature [1]:
| Target | Assay Type | Reported IC₅₀ (nM) |
|---|---|---|
| cIAP1 | Cell-free assay | 12 nM |
| cIAP2 | Cell-free assay | 12 nM |
| XIAP | Cell-free assay | 40 nM |
Key Characteristics of Tolinapant [2] [1] [3]:
For the key experiments cited, here are the methodologies and contexts.
Binding Affinity Measurement [1]:
Functional Cellular Assay [2]:
The following diagram illustrates the mechanism by which Tolinapant and other IAP antagonists promote cancer cell death.